Aniline phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
aniline;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZCSWFKVAHBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121220-43-7, 17843-02-6, 62-53-3 (Parent) | |
| Record name | Benzenamine, homopolymer, phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121220-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, phosphate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17843-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, phosphate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7068053 | |
| Record name | Benzenamine phosphate (1:1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
191.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37832-42-1, 71411-65-9 | |
| Record name | Monobasic aniline orthophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71411-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, phosphate (1:1) | |
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| Record name | Aniline phosphate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, phosphate (1:1) | |
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| Record name | Benzenamine phosphate (1:1) | |
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| Record name | Aniline phosphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Anilinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Crystal Structure of Anilinium Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of anilinium dihydrogen phosphate, an organic-inorganic salt with significant interest in materials science and pharmaceutical development. This document details the crystallographic parameters, experimental procedures for its characterization, and a visualization of its key structural features.
Crystallographic Data Summary
The crystal structure of anilinium dihydrogen phosphate has been determined by single-crystal X-ray diffraction. Two notable studies have reported slightly different unit cell parameters, which may suggest the existence of polymorphs or variations arising from different crystallization conditions. The data from these studies are summarized below for comparative analysis.
Table 1: Crystallographic Data for Anilinium Dihydrogen Phosphate
| Parameter | Kaman et al. (2012)[1][2] | [Reference 2] |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 8.793 (4) | Not Reported |
| b (Å) | 10.426 (2) | Not Reported |
| c (Å) | 14.147 (2) | Not Reported |
| α (°) | 87.03 (2) | Not Reported |
| β (°) | 74.94 (5) | Not Reported |
| γ (°) | 84.25 (3) | Not Reported |
| Volume (ų) | 1244.54 (4) | Not Reported |
| Z | 6 | Not Reported |
| Z' | 3 | Not Reported |
Note: Z is the number of formula units per unit cell, and Z' is the number of symmetry-independent formula units.
Experimental Protocols
Synthesis and Crystallization
Single crystals of anilinium dihydrogen phosphate suitable for X-ray diffraction can be grown using the slow evaporation solution technique.[3]
Materials:
-
Aniline (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ethanol (solvent)
-
Water (solvent)
Procedure:
-
Prepare a saturated solution of anilinium dihydrogen phosphate by dissolving equimolar amounts of aniline and orthophosphoric acid in a mixed solvent of ethanol and water at room temperature (approximately 30°C).[3]
-
Stir the solution continuously for a minimum of two hours using a magnetic stirrer to ensure homogeneity.[3]
-
Filter the saturated solution to remove any particulate impurities.
-
Transfer the filtered solution into a clean crystallization dish or beaker.
-
Cover the container with a perforated lid to allow for slow evaporation of the solvent.
-
Place the crystallization setup in a vibration-free and dust-free environment at a constant temperature.
-
Monitor the setup periodically for the formation of single crystals. The growth period can vary depending on the solvent evaporation rate.
X-ray Diffraction Data Collection and Structure Refinement
The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.
Instrumentation:
-
A four-circle diffractometer equipped with a CCD detector.
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
Data Collection:
-
A suitable single crystal is carefully selected and mounted on a goniometer head.
-
The crystal is maintained at a constant temperature, typically 293 K, during data collection.
-
Data is collected using a combination of ω and φ scans to cover the reciprocal space.
-
The collected diffraction data is processed for Lorentz and polarization corrections. An absorption correction is also applied.
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods.
-
The refinement of the structure is carried out by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically located in a difference Fourier map and refined isotropically or placed in calculated positions.
Structural Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of anilinium dihydrogen phosphate crystals.
References
Physical and chemical properties of aniline phosphate
Aniline phosphate, an organic salt formed from the reaction of the aromatic amine aniline and phosphoric acid, is a compound of interest in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established chemical principles. Given the limited availability of specific experimental data for this compound salts, this guide also extrapolates expected properties based on the well-characterized constituents, aniline and phosphoric acid.
Chemical Structure and Stoichiometry
Aniline (C₆H₅NH₂) is a weak base, while phosphoric acid (H₃PO₄) is a triprotic acid. Their reaction can yield three different salts, depending on the stoichiometric ratio of the reactants:
-
Aniline dihydrogen phosphate (monobasic): C₆H₅NH₃⁺H₂PO₄⁻
-
Dianiline hydrogen phosphate (dibasic): (C₆H₅NH₃⁺)₂HPO₄²⁻
-
Trithis compound (tribasic): (C₆H₅NH₃⁺)₃PO₄³⁻
The specific properties of "this compound" will therefore depend on which of these salts is being considered.
Physical Properties
Table 1: Summary of Physical Properties of Aniline
| Property | Value |
| Molecular Formula | C₆H₅NH₂ |
| Molecular Weight | 93.13 g/mol [1] |
| Appearance | Colorless to yellowish oily liquid[1] |
| Melting Point | -6 °C[1] |
| Boiling Point | 184 °C[1] |
| Density | 1.022 g/cm³ at 20 °C |
| Solubility in Water | 3.6 g/100 mL at 20 °C[2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform[3] |
The formation of the anilinium phosphate salt is expected to significantly alter these properties. Aniline phosphates are expected to be crystalline solids at room temperature with higher melting points than aniline. The ionic nature of the salt should also lead to a greater solubility in water compared to aniline, particularly in acidic conditions.[3]
Chemical Properties
The chemical properties of this compound are dictated by the acidic and basic nature of its constituent ions.
Table 2: Acid-Base Properties
| Compound | pKa |
| Anilinium ion (C₆H₅NH₃⁺) | 4.63[2] |
| Phosphoric Acid (H₃PO₄) | pKa₁ = 2.15, pKa₂ = 7.20, pKa₃ = 12.35 |
The anilinium ion is acidic, while the phosphate anions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) are basic. The pH of an aqueous solution of this compound will depend on the specific salt formed.
Spectroscopic Data
Specific spectroscopic data for this compound is not widely published. However, the expected spectra can be inferred from the known spectra of aniline and the phosphate group.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic bands from both the anilinium cation and the phosphate anion. Key expected absorptions include N-H stretching vibrations from the anilinium ion (around 3000-3300 cm⁻¹), C-N stretching, and P-O stretching vibrations from the phosphate group. The IR spectrum of aniline shows two N-H stretches (3442, 3360 cm⁻¹) and a C-N stretch at 1281 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons of the anilinium ring and the protons on the nitrogen atom.
-
¹³C NMR: The carbon NMR would display signals for the carbon atoms in the aromatic ring.
-
³¹P NMR: The phosphorus NMR spectrum would show a characteristic signal for the phosphate group, with its chemical shift dependent on the specific phosphate anion present and the solvent.[5][6]
-
Experimental Protocols
Synthesis of this compound
A generalized protocol for the synthesis of this compound involves a direct acid-base neutralization reaction.
Objective: To synthesize aniline dihydrogen phosphate by reacting aniline with phosphoric acid in a 1:1 molar ratio.
Materials:
-
Aniline (freshly distilled)
-
Orthophosphoric acid (85%)
-
Ethanol (or other suitable solvent)
-
Beaker
-
Stirring rod
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve a known amount of aniline in a suitable solvent like ethanol.
-
In a separate beaker, dilute the required molar equivalent of 85% phosphoric acid with the same solvent.
-
Slowly add the phosphoric acid solution to the aniline solution while stirring continuously. An exothermic reaction will occur.
-
Control the temperature of the reaction mixture by placing the beaker in an ice bath.
-
Continue stirring for a specified period to ensure complete reaction.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the crystals in a desiccator.
Characterization:
The resulting product can be characterized by:
-
Melting point determination: To assess purity.
-
IR spectroscopy: To confirm the presence of anilinium and phosphate functional groups.
-
NMR spectroscopy: To confirm the structure of the salt.
Logical Relationships: Formation of this compound Salts
The reaction between aniline and phosphoric acid can be represented as a series of acid-base equilibria. The specific salt formed is dependent on the stoichiometry of the reactants.
Applications in Drug Development
Aniline and its derivatives are important building blocks in the synthesis of many pharmaceuticals. This compound can serve as a precursor or an intermediate in these synthetic routes. The phosphate group can also be utilized to improve the solubility and bioavailability of drug candidates. The formation of phosphate salts is a common strategy in drug development to modify the physicochemical properties of active pharmaceutical ingredients (APIs).
Safety and Handling
Aniline is a toxic substance and should be handled with appropriate safety precautions. It is readily absorbed through the skin and can cause serious health effects. This compound, as a salt of aniline, should also be handled with care.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound represents a class of organic salts with potential applications in chemical synthesis and pharmaceutical development. While specific experimental data for the various forms of this compound are limited, their properties can be reasonably inferred from the well-established chemistry of aniline and phosphoric acid. Further research is warranted to fully characterize the physical, chemical, and spectroscopic properties of the monobasic, dibasic, and tribasic this compound salts.
References
An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline phosphate, the salt formed from the reaction of the aromatic amine aniline and phosphoric acid, is a compound with potential applications in various fields, including organic synthesis and materials science. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in these applications, enabling proper solvent selection for reactions, purifications, and formulations. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative assessments in common organic solvents, detailed experimental protocols for solubility determination, and logical diagrams to illustrate relevant processes.
Inferred Solubility of this compound
The following table summarizes the known solubility of aniline in common organic solvents. It is important to note that this data is for the parent compound, aniline. The solubility of this compound is expected to be lower in non-polar solvents and higher in polar, protic solvents due to its salt nature.
| Solvent Classification | Solvent | Chemical Formula | Aniline Solubility | Inferred this compound Solubility |
| Polar Protic | Methanol | CH₃OH | Miscible | Likely Soluble |
| Ethanol | C₂H₅OH | Miscible[1] | Likely Soluble | |
| Isopropanol | C₃H₇OH | Miscible | Likely Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Miscible[3][4] | Likely Soluble |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Miscible | Likely Soluble | |
| Acetone | (CH₃)₂CO | Miscible[5] | Sparingly Soluble to Soluble | |
| Acetonitrile | CH₃CN | Miscible | Sparingly Soluble | |
| Non-Polar | Toluene | C₇H₈ | Miscible | Likely Insoluble |
| Chloroform | CHCl₃ | Miscible[1][5] | Likely Insoluble | |
| Tetrahydrofuran (THF) | C₄H₈O | Miscible | Sparingly Soluble |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the acid-base reaction between aniline and phosphoric acid.
Materials:
-
Aniline (freshly distilled)
-
Phosphoric acid (e.g., 85% aqueous solution)
-
A suitable solvent in which aniline is soluble and this compound is sparingly soluble (e.g., a mixture of a polar and non-polar solvent, to be determined empirically)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve a known amount of aniline in the chosen solvent in a flask equipped with a stirrer.
-
Slowly add a stoichiometric amount of phosphoric acid to the aniline solution while stirring continuously.
-
The this compound salt will precipitate out of the solution.
-
Continue stirring for a specified period to ensure complete reaction and precipitation.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the this compound in a vacuum oven at a suitable temperature.
Determination of Solubility
The following is a general protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.
Materials:
-
This compound (dry, crystalline solid)
-
A range of common organic solvents (as listed in the table above)
-
Thermostatically controlled shaker bath or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
A method for quantitative analysis of the solute in the solvent (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.
-
Dilute the saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.
Conclusion
While direct quantitative data on the solubility of this compound in common organic solvents is scarce, a qualitative understanding can be derived from the known properties of aniline and the principles of salt chemistry. This compound is anticipated to be more soluble in polar solvents, particularly those capable of hydrogen bonding, and less soluble in non-polar organic solvents. The provided experimental protocols offer a framework for the synthesis of this compound and the systematic determination of its solubility in various solvents. This information is critical for researchers and professionals in drug development and other chemical sciences who may work with this compound, enabling informed decisions in process development and formulation. Further empirical studies are warranted to establish a comprehensive quantitative solubility profile for this compound.
References
Spectroscopic Profile of Aniline Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline phosphate, an organic salt formed from the reaction of aniline and phosphoric acid, is a compound with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents the known spectroscopic data for aniline and provides a detailed analysis of the expected spectral changes upon its protonation to form the anilinium cation, the organic component of this compound. This guide also includes a general experimental protocol for the preparation and spectroscopic analysis of amine phosphate salts.
Introduction
Spectroscopic techniques are fundamental tools in the structural elucidation and analysis of chemical compounds. For this compound, a combination of NMR, IR, and UV-Vis spectroscopy provides a detailed fingerprint of its molecular structure and electronic properties. This guide synthesizes available spectroscopic data and theoretical predictions to offer a comprehensive reference for researchers.
Spectroscopic Data
The following sections present the spectroscopic data for aniline and predict the key changes expected upon the formation of the anilinium ion in this compound. This approach is based on the understanding that the primary chemical transformation is the protonation of the amino group of aniline by phosphoric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of aniline exhibits characteristic signals for the aromatic protons and the amine protons. Upon formation of the anilinium ion, significant changes in the chemical shifts of these protons are expected due to the change in the electronic environment.
| Proton | Aniline (CDCl₃) Chemical Shift (δ, ppm) | Anilinium Ion (Predicted) Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | ~3.68 | ~7.5 - 8.5 (as -NH₃⁺) | Broad Singlet |
| Ortho (C2, C6) | ~6.77 | Downfield shift to ~7.3 - 7.5 | Doublet |
| Meta (C3, C5) | ~7.28 | Downfield shift to ~7.4 - 7.6 | Triplet |
| Para (C4) | ~6.89 | Downfield shift to ~7.3 - 7.5 | Triplet |
Note: The exact chemical shifts for the anilinium ion can vary depending on the solvent and concentration. The -NH₃⁺ protons are often broad and may exchange with solvent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon | Aniline (CDCl₃) Chemical Shift (δ, ppm) | Anilinium Ion (Predicted) Chemical Shift (δ, ppm) |
| C1 (ipso) | ~146.6 | Downfield shift to ~130 - 135 |
| C2, C6 (ortho) | ~115.2 | Downfield shift to ~120 - 125 |
| C3, C5 (meta) | ~129.4 | Minor shift |
| C4 (para) | ~118.8 | Downfield shift to ~125 - 130 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the anilinium ion results in the appearance of new absorption bands and shifts in existing ones.
| Vibrational Mode | Aniline (cm⁻¹) | Anilinium Ion (Predicted) (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3440, 3360 | Broad absorption from 2800-3200 (N⁺-H stretch) | Medium-Strong |
| N-H Bend (scissoring) | 1619 | ~1600-1630 (asymmetric N⁺-H bend) | Medium |
| C-N Stretch (aromatic) | 1281 | Shift to lower wavenumber | Medium |
| Aromatic C-H Stretch | >3000 | >3000 | Medium-Weak |
| Aromatic C=C Bending | 1600, 1500 | 1600, 1500 | Medium-Strong |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The protonation of aniline to form the anilinium ion has a significant impact on its UV-Vis spectrum.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Aniline | 230, 280 | 8600, 1430 | Ethanol |
| Anilinium Ion | 203, 254 | 7500, 160 | Acidic Water |
The lone pair of electrons on the nitrogen atom in aniline is involved in conjugation with the benzene ring, resulting in a red shift of the absorption bands compared to benzene. In the anilinium ion, this lone pair is protonated, and its participation in resonance is removed. Consequently, the UV-Vis spectrum of the anilinium ion is very similar to that of benzene, showing a significant blue shift (hypsochromic shift) compared to aniline.[1][2]
Experimental Protocols
The following is a general procedure for the preparation and spectroscopic analysis of an amine phosphate salt, which can be adapted for this compound.
Synthesis of this compound
-
Dissolution: Dissolve a known molar amount of aniline in a suitable solvent (e.g., ethanol or diethyl ether) in a reaction flask.
-
Acid Addition: Slowly add an equimolar amount of phosphoric acid (e.g., 85% aqueous solution) dropwise to the aniline solution while stirring. The reaction is typically exothermic, so cooling in an ice bath may be necessary.
-
Precipitation: The this compound salt will precipitate out of the solution. Continue stirring for a period (e.g., 30 minutes) to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified this compound salt in a vacuum oven at a moderate temperature.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a solution of the this compound salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integration, and multiplicity of the signals.
-
-
IR Spectroscopy:
-
Prepare a sample of the solid this compound for analysis. This can be done by creating a KBr pellet or by using an ATR (Attenuated Total Reflectance) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and compare them to the expected frequencies for the anilinium ion and phosphate counter-ion.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., water or ethanol).
-
Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Determine the wavelength of maximum absorbance (λmax).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic salt like this compound.
References
Thermal Stability and Decomposition of Aniline Phosphate
An in-depth technical guide on the thermal stability and decomposition of aniline phosphate for researchers, scientists, and drug development professionals.
This compound, chemically known as anilinium dihydrogen phosphate (C₆H₈N⁺·H₂PO₄⁻), is an organic-inorganic hybrid salt formed from the reaction of aniline and phosphoric acid. Its thermal stability and decomposition characteristics are crucial for its handling, storage, and potential applications in various fields, including as a precursor in materials science and for the synthesis of organophosphorus compounds.
Compound Identification and Structure
Anilinium dihydrogen phosphate consists of an anilinium cation (C₆H₅NH₃⁺) and a dihydrogen phosphate anion (H₂PO₄⁻). The crystal structure is characterized by separate organic and inorganic layers that alternate along the crystallographic b-axis. The anilinium cations are anchored by N—H⋯O crosslinks between the dihydrogen phosphate chains.
Thermal Stability
Thermogravimetric (TGA) and Differential Scanning Calorimetry (DSC) analyses have been employed to determine the thermal stability of this compound. Studies indicate that anilinium dihydrogen phosphate is thermally stable up to 100°C[1]. Beyond this temperature, the compound begins to undergo decomposition.
Table 1: Thermal Stability Data for Anilinium Dihydrogen Phosphate
| Parameter | Value | Reference |
| Thermal Stability Limit | 100°C | [1] |
Thermal Decomposition Pathway
While detailed experimental data on the full decomposition pathway and products of this compound are limited in publicly available literature, a proposed decomposition mechanism can be inferred from the behavior of the closely related compound, ammonium dihydrogen phosphate (NH₄H₂PO₄). When heated, ammonium dihydrogen phosphate decomposes into ammonia (NH₃) and phosphoric acid (H₃PO₄).
It is therefore hypothesized that anilinium dihydrogen phosphate follows a similar initial decomposition step, dissociating into aniline (C₆H₅NH₂) and phosphoric acid (H₃PO₄).
Proposed Initial Decomposition Reaction:
C₆H₅NH₃H₂PO₄(s) → C₆H₅NH₂(g) + H₃PO₄(l)
At higher temperatures, phosphoric acid undergoes further dehydration to form pyrophosphoric acid (H₄P₂O₇) and subsequently metaphosphoric acid (HPO₃).
Table 2: Proposed Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Proposed Process | Gaseous Products | Solid/Liquid Residue |
| > 100 | Initial decomposition | Aniline (C₆H₅NH₂) | Phosphoric Acid (H₃PO₄) |
| > 200 | Condensation of phosphoric acid | Water (H₂O) | Pyrophosphoric Acid (H₄P₂O₇) |
| > 300 | Further condensation | Water (H₂O) | Metaphosphoric Acid (HPO₃) |
Note: The temperature ranges for the condensation of phosphoric acid are based on the known behavior of phosphoric acid and are provided as an estimate for the decomposition of this compound.
Experimental Protocols
Detailed experimental protocols for the thermal analysis of this compound are not extensively reported in the available literature. However, a general methodology for conducting such an analysis would involve the following:
4.1. Synthesis of Anilinium Dihydrogen Phosphate
A common method for the synthesis of anilinium dihydrogen phosphate is through the direct reaction of equimolar amounts of aniline and phosphoric acid.
-
Materials: Aniline (C₆H₅NH₂), Orthophosphoric Acid (H₃PO₄, 85%), Ethanol.
-
Procedure:
-
Dissolve a specific molar quantity of aniline in ethanol.
-
Slowly add an equimolar amount of orthophosphoric acid to the aniline solution while stirring.
-
Continue stirring the mixture at room temperature for a designated period to allow for the formation of the anilinium phosphate salt.
-
The resulting precipitate is then filtered, washed with a small amount of cold ethanol, and dried under vacuum.
-
4.2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is typically used.
-
Sample Preparation: A small, accurately weighed sample of the dried anilinium dihydrogen phosphate crystal is placed in an alumina or platinum crucible.
-
Analysis Conditions:
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Data Collection: The instrument records the sample's weight loss as a function of temperature (TGA) and the heat flow into or out of the sample compared to a reference (DSC).
Visualizations
Caption: Proposed initial thermal decomposition pathway of anilinium dihydrogen phosphate.
Caption: General experimental workflow for the synthesis and thermal analysis of this compound.
References
An In-depth Technical Guide to Aniline Phosphate: Molecular Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties of aniline phosphate, along with detailed experimental protocols for its synthesis and analysis. The information herein is intended to support research and development activities where this compound is of interest.
Molecular Formula and Weight
This compound is an acid salt formed from the reaction of aniline, a weak base, and phosphoric acid, a triprotic acid. The most common form is the 1:1 adduct, where one molecule of aniline reacts with one molecule of phosphoric acid.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀NO₄P | [1] |
| Molecular Weight | 191.12 g/mol | [1] |
| IUPAC Name | Aniline;phosphoric acid | |
| CAS Number | 29703-55-7 | [1] |
Experimental Protocols
The synthesis of this compound is a straightforward acid-base neutralization reaction.
Materials:
-
Aniline (C₆H₅NH₂)
-
Phosphoric acid (H₃PO₄, 85% aqueous solution)
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Dissolution of Aniline: In a beaker, dissolve a specific molar amount of aniline in a minimal amount of ethanol.
-
Addition of Phosphoric Acid: While stirring, slowly add an equimolar amount of 85% phosphoric acid to the aniline solution. The reaction is exothermic, and the addition should be controlled to manage the temperature.
-
Precipitation: The this compound salt will precipitate out of the solution upon addition of the acid. Continue stirring for 30 minutes to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
To confirm the identity and purity of the synthesized this compound, the individual components, aniline and phosphate, can be quantified.
Capillary electrophoresis (CE) is a suitable method for the determination of aniline.[2][3]
Instrumentation and Reagents:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
-
Phosphoric acid/sodium dihydrogen phosphate buffer
-
Standard solutions of aniline of known concentrations
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the buffer to a known concentration.
-
CE Conditions:
-
Electrolyte: Phosphoric acid/sodium dihydrogen phosphate buffer. The exact concentration and pH should be optimized for the specific instrument and capillary dimensions.[2]
-
Injection: Use a field-enhanced sample injection for improved sensitivity.[2]
-
Separation Voltage: Apply an appropriate separation voltage.
-
Detection: Monitor the absorbance at a wavelength suitable for aniline (e.g., 230 nm).
-
-
Quantification: Prepare a calibration curve using standard solutions of aniline. Determine the concentration of aniline in the sample by comparing its peak area to the calibration curve. The standard addition method can be used to mitigate matrix effects.[2]
The phosphate content can be determined colorimetrically using the molybdenum blue method.[4]
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer
-
Ammonium molybdate solution
-
Potassium antimonyl tartrate solution
-
Ascorbic acid solution
-
Sulfuric acid
-
Standard phosphate solutions
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound, dissolve it in deionized water, and dilute to a known volume.
-
Color Development:
-
Take an aliquot of the sample solution.
-
Add the combined reagent (a mixture of ammonium molybdate, potassium antimonyl tartrate, and ascorbic acid in an acidic medium).[4]
-
Allow the color to develop for a specific time (e.g., 10-30 minutes).[5] A blue color will form, with the intensity being proportional to the phosphate concentration.
-
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the molybdenum blue complex (typically around 880 nm).[4]
-
Quantification: Prepare a calibration curve using standard phosphate solutions treated in the same manner as the sample. Determine the phosphate concentration in the sample by comparing its absorbance to the calibration curve.
Conclusion
This guide provides foundational information and methodologies for working with this compound. The presented protocols for synthesis and analysis are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and research objectives. Adherence to standard laboratory safety practices is essential when handling the chemicals mentioned.
References
An In-depth Technical Guide to the Health and Safety of Aniline Phosphate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available health and safety information for aniline phosphate. Due to a lack of specific toxicological data for this compound, this guide heavily relies on data for aniline, a primary component of the substance. The toxicological properties of the salt form may differ. All personnel handling this chemical should consult the most recent Safety Data Sheet (SDS) and follow all institutional and regulatory safety protocols.
Executive Summary
This compound is a chemical compound that, while having limited specific safety and toxicological data, is composed of aniline and phosphoric acid. Aniline is a well-studied aromatic amine with known toxic properties. This guide synthesizes the available information to provide a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound, drawing necessary inferences from the extensive data on aniline.
Chemical and Physical Properties
Limited specific data is available for this compound. The properties of its main component, aniline, are provided below for reference.
| Property | Aniline Data | Reference |
| Appearance | Yellowish to brownish oily liquid | [1] |
| Odor | Musty, fishy odor | [1] |
| Molecular Formula | C6H7N.xH3O4P | [2] |
| Molecular Weight | 188.10 g/mol (for Aniline;phosphate C6H7NO4P-3) | [3] |
| Boiling Point | 184°C | [1][4] |
| Melting Point | -6°C | [1][4] |
| Flash Point | 70°C (158°F) | [5] |
| Solubility in Water | Slightly soluble | [1][4] |
| Vapor Density | 3.22 (Heavier than air) | [4] |
Toxicological Data
The majority of the following toxicological data pertains to aniline. It is crucial to handle this compound with the same level of caution.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 250 mg/kg | [6][7] |
| LD50 | Mouse | Oral | 464 mg/kg | [6] |
| LD50 | Rabbit | Dermal | 820 mg/kg | [6][7] |
| LC50 | Mouse | Inhalation | 175 ppm (7 hours) | [6] |
| LC50 | Rat | Inhalation | 3.3 mg/L (4 hours) |
Chronic Toxicity and Carcinogenicity
-
Carcinogenicity: Aniline is classified as a Group 3 carcinogen (Not classifiable as to its carcinogenicity to humans) by the IARC.[6][8][9] However, the US EPA has classified aniline as a probable human carcinogen (Group B2).[9][10] Studies in rats have shown an increased incidence of spleen cancer after oral administration of aniline hydrochloride.[9][10]
-
Mutagenicity: Aniline has shown mutagenic effects in mammalian somatic cells and bacteria/yeast.[6] It is suspected of causing genetic defects.[7][11][12]
-
Target Organs: Repeated or prolonged exposure to aniline may cause damage to the blood, kidneys, liver, bladder, spleen, cardiovascular system, and central nervous system (CNS).[6][7]
Occupational Exposure Limits for Aniline
| Organization | Limit | Value | Reference |
| OSHA | PEL (8-hr TWA) | 5 ppm (19 mg/m³) | [13][14] |
| ACGIH | TLV (8-hr TWA) | 2 ppm (7.6 mg/m³) | [7][13][14] |
| NIOSH | REL | Lowest feasible concentration | [13][14] |
Experimental Protocols
Acute Oral Toxicity (LD50) Study
A typical acute oral toxicity study, such as those conducted on rats, follows OECD Guideline 423. The protocol involves the following general steps:
-
Animal Selection: Healthy, young adult rats of a specific strain are chosen and acclimatized to laboratory conditions.
-
Dose Administration: A single dose of the test substance (aniline) is administered by gavage to the animals. Multiple dose levels are tested.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 value is calculated using statistical methods.
Skin Sensitization Study
A common method for assessing skin sensitization is the Guinea Pig Maximization Test (OECD Guideline 406).
-
Induction Phase: The test substance is administered to guinea pigs by intradermal injection and topical application to induce a hypersensitive state.
-
Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the test substance applied topically.
-
Evaluation: The skin reaction at the challenge site is scored and compared to a control group to determine the sensitization potential.
Health and Safety Information
Hazard Identification
Due to the lack of specific data for this compound, the hazards associated with aniline should be considered.[15] Aniline is:
-
Toxic if swallowed, in contact with skin, or if inhaled.[7][11][12]
-
A potential skin sensitizer.[7]
-
A cause of damage to organs through prolonged or repeated exposure.[7][11][12]
First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [6][16] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. | [6][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [16] |
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7][16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid formation of dust and aerosols.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][16] Keep away from heat, sparks, and open flames.[5] Store away from incompatible materials such as oxidizing agents, acids, and bases.[7][17]
Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [16] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton). A lab coat or other protective clothing is required. | [16][17] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | [16] |
Visualizations
Emergency Response Workflow
Caption: Emergency first aid procedures for this compound exposure.
Chemical Handling and Storage Logic
Caption: Safe handling and storage workflow for this compound.
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Aniline;phosphate | C6H7NO4P-3 | CID 6365688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. technopharmchem.com [technopharmchem.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 10. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sia-toolbox.net [sia-toolbox.net]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. nj.gov [nj.gov]
- 14. Aniline - IDLH | NIOSH | CDC [cdc.gov]
- 15. 1Source | this compound (1:2) [1source.com]
- 16. echemi.com [echemi.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
An In-depth Technical Guide to the Historical Development of Aniline Phosphate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline phosphate, a salt formed from the aromatic amine aniline and phosphoric acid, represents a fascinating intersection of early organic synthesis and industrial chemistry. While aniline itself is renowned for its role in the synthetic dye industry and as a precursor to numerous pharmaceuticals and polymers, the history of its simple phosphate salt is more nuanced. This technical guide delves into the historical development of this compound chemistry, tracing its origins from early synthesis and characterization to its applications, supported by experimental protocols and quantitative data where historical records permit.
Early Discovery and Synthesis
The history of this compound is intrinsically linked to the discovery and burgeoning use of aniline in the 19th century. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo.[1] Over the following decades, chemists like Friedlieb Runge, Carl Julius Fritzsche, and Nikolay Zinin further characterized and synthesized aniline from coal tar and nitrobenzene.[1]
While a definitive first synthesis of this compound is not prominently documented, its preparation follows the fundamental principles of acid-base chemistry known at the time. The basic amino group of aniline readily reacts with acids to form salts. Evidence of this compound's use in the late 19th century can be found in the chemical literature. For instance, the American chemical journal in 1880 describes the use of "phosphate of aniline" in the preparation of complex inorganic acids.[2] This suggests that the synthesis, likely a straightforward precipitation or crystallization from the parent compounds, was a common practice in laboratories of the era.
A notable early application, documented by MM. Girard and Cuniasse, involved using "phosphate of aniline" to purify alcohol by reacting it with and removing aldehydes.[3] This highlights an early industrial application focused on purification.
Experimental Protocols: A Historical Perspective
Based on historical accounts and fundamental chemical principles, the synthesis of this compound in the 19th and early 20th centuries would have followed a simple and direct procedure.
Protocol 1: Synthesis of this compound via Direct Precipitation
This method is inferred from common 19th-century laboratory practices for salt formation.
Materials:
-
Aniline (freshly distilled, if possible, to avoid oxidation products)
-
Phosphoric acid (of known concentration)
-
A suitable solvent (e.g., water or ethanol)
-
Filter paper and funnel
-
Crystallizing dish
Procedure:
-
Aniline is dissolved in a minimal amount of the chosen solvent.
-
Separately, an equimolar amount of phosphoric acid is diluted with the same solvent.
-
The phosphoric acid solution is slowly added to the aniline solution with constant stirring.
-
The this compound salt precipitates out of the solution. The completeness of the precipitation may be influenced by the solvent and temperature.
-
The precipitate is collected by filtration and washed with a small amount of cold solvent to remove any unreacted starting materials.
-
The collected salt is then dried, for instance, in a desiccator or at a slightly elevated temperature.
A more contemporary patent for purifying phosphoric acid utilizes this fundamental reaction, where aniline is added to a crude phosphoric acid solution to precipitate this compound, thereby separating the acid from impurities.[4]
Quantitative Data
Historical quantitative data for this compound is scarce. However, modern databases provide computed and some experimental values which are summarized below for reference.
| Property | Value | Source |
| Molecular Formula | C₆H₇N·H₃PO₄ | |
| Molecular Weight | 191.12 g/mol | |
| Aniline (Component) | ||
| Melting Point | -6 °C | [5] |
| Boiling Point | 184-185 °C | [5] |
| Water Solubility | 36 mg/mL at 25 °C | [5] |
| This compound (1:1 salt) | ||
| MeSH Synonyms | This compound (1:1), this compound (1:2), this compound (2:1) | [5][6] |
Evolution of this compound Chemistry and Applications
The utility of the phosphate counter-ion in aniline chemistry has evolved significantly from its early use as a simple salt.
From Simple Salt to Polymer Dopant
In the latter half of the 20th century, with the advent of conducting polymers, the role of acids in aniline chemistry was revisited. The electrochemical polymerization of aniline to produce polyaniline, a conductive polymer, is often carried out in an acidic medium. While sulfuric and hydrochloric acids are common, phosphoric acid has been investigated as a doping agent. The phosphate ion can be incorporated into the polyaniline matrix, influencing the polymer's properties, such as its morphology and stability. However, the electropolymerization of aniline in phosphoric acid alone is difficult and often requires the presence of a stronger acid like sulfuric acid to proceed effectively.
Chiral Phosphoric Acids in Asymmetric Catalysis
A significant modern development is the use of chiral phosphoric acids as catalysts in reactions involving aniline and its derivatives. These catalysts have enabled the enantioselective synthesis of complex molecules, which is of paramount importance in drug development. For example, chiral phosphoric acid-catalyzed cyclization reactions of anilines have been developed for the synthesis of enantioenriched lactams.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflows and relationships in this compound chemistry, from its historical synthesis to modern applications.
Caption: A logical workflow for the historical synthesis of this compound.
Caption: The evolution of applications for this compound chemistry.
Conclusion
The historical development of this compound chemistry showcases a journey from a simple, yet useful, inorganic salt in the 19th century to a component in advanced materials and catalytic systems in the modern era. While the initial discovery lacks a singular, celebrated moment, its presence in the historical chemical literature points to its role as a readily accessible compound for various early industrial and laboratory applications. The foundational acid-base chemistry that enabled its first synthesis continues to be relevant, even as the applications of aniline and phosphoric acid in combination have become increasingly sophisticated. For researchers today, understanding this historical context provides a richer appreciation for the evolution of organic and materials chemistry.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. libsysdigi.library.illinois.edu [libsysdigi.library.illinois.edu]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- 4. allindianpatents.com [allindianpatents.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Anilin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
An In-depth Technical Guide to Aniline Phosphate and its Derivatives for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of aniline phosphate, focusing on its chemical identifiers, properties, and relevant experimental methodologies. Recognizing the ambiguity in the common name "this compound," this document addresses both the simple salt form and the covalently modified aminophenyl phosphates, with a particular emphasis on their applications in research and drug development.
Identification and Chemical Properties
The term "this compound" most commonly refers to the salt formed between aniline and phosphoric acid. However, substituted anilines containing a phosphate group, such as aminophenyl phosphates, are also of significant interest in biochemical and pharmaceutical research.
This compound (Anilinium Phosphate)
This compound is the salt resulting from the acid-base reaction between aniline and phosphoric acid.
Table 1: Identifiers and Properties of this compound
| Identifier | Value | Reference |
| CAS Number | 29703-55-7; 37832-42-1 | [1] |
| Molecular Formula | C₆H₁₀NO₄P | [1] |
| Molecular Weight | 191.12 g/mol | [1] |
| IUPAC Name | aniline;phosphoric acid | [1] |
| Synonyms | Anilinium phosphate, Benzenamine, phosphate (1:1), Monobasic aniline orthophosphate | [1] |
| SMILES | C1=CC=C(C=C1)N.OP(=O)(O)O | [1] |
| PubChem CID | 6365688 |
4-Aminophenyl Phosphate
A key derivative, 4-aminophenyl phosphate (p-aminophenyl phosphate or PAPP), is an aniline molecule with a phosphate group covalently bonded to the phenyl ring at the para position. It is widely used as a substrate in enzyme assays.
Table 2: Identifiers and Properties of 4-Aminophenyl Phosphate
| Identifier | Value | Reference |
| CAS Number | 108084-47-5 (monosodium salt hydrate) | [2][3] |
| Molecular Formula | C₆H₇NNaO₄P (monosodium salt) | |
| Molecular Weight | 211.09 g/mol (monosodium salt, anhydrous) | |
| IUPAC Name | sodium;(4-aminophenyl) hydrogen phosphate | |
| Synonyms | p-Aminophenyl phosphate (pAPP), 4-APP | [3] |
| Solubility | Soluble in water to 50 mM | |
| Storage | -20°C, protect from light | [2][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its derivatives are crucial for their application in research.
Synthesis of this compound (Salt)
A general method for the preparation of the this compound salt involves the direct reaction of aniline with phosphoric acid.
General Protocol:
-
Dissolve aniline in a suitable solvent, such as ethanol.
-
Slowly add an equimolar amount of phosphoric acid to the aniline solution with stirring.
-
The this compound salt will precipitate out of the solution.
-
The precipitate can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under a vacuum.
Note: Specific, detailed, and publicly available peer-reviewed protocols for the synthesis of this compound are not abundant, likely due to the straightforward nature of salt formation.
Synthesis of 4-Aminophenyl Phosphate
The synthesis of 4-aminophenyl phosphate is a more complex procedure often involving the phosphorylation of 4-aminophenol.
Conceptual Synthesis Outline:
-
Protection of the Amino Group: The amino group of 4-aminophenol is first protected to prevent it from reacting with the phosphorylating agent. This can be achieved by acetylation to form N-acetyl-4-aminophenol (paracetamol).
-
Phosphorylation: The protected 4-aminophenol is then reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a phosphitylating agent followed by oxidation.
-
Deprotection: The protecting group on the amine is then removed, typically by acid or base hydrolysis, to yield 4-aminophenyl phosphate.
Note: While the general principles are established, specific, optimized, and publicly documented laboratory procedures for the synthesis of 4-aminophenyl phosphate can be proprietary or found within specialized chemical literature.
Applications in Research and Drug Development
Aniline and its derivatives are foundational in medicinal chemistry.[4] While the simple this compound salt has limited direct applications, aminophenyl phosphates are valuable tools.
4-Aminophenyl Phosphate as an Enzyme Substrate
4-Aminophenyl phosphate is a well-established chromogenic and electrochemical substrate for alkaline phosphatase (ALP).[1][2][3] The enzymatic hydrolysis of the phosphate group by ALP yields 4-aminophenol, which can be detected and quantified.
Experimental Workflow: Alkaline Phosphatase Assay using 4-Aminophenyl Phosphate
This workflow describes the use of 4-aminophenyl phosphate in an enzyme-linked immunosorbent assay (ELISA) where ALP is the reporter enzyme.
This enzymatic reaction is central to various immunoassays and biosensors for the detection of a wide range of analytes.
Signaling Pathways
Direct involvement of this compound or aminophenyl phosphates in specific cellular signaling pathways is not extensively documented in publicly available literature. However, the use of 4-aminophenyl phosphate as a substrate for phosphatases allows for the indirect study of signaling pathways where these enzymes play a crucial role.
Phosphatases are key regulators of signal transduction by catalyzing the dephosphorylation of proteins. An assay using 4-aminophenyl phosphate can be employed to measure the activity of phosphatases in cell lysates or purified enzyme preparations, thereby providing insights into the state of signaling pathways that are modulated by phosphorylation.
Logical Relationship: Investigating Phosphatase Activity in a Signaling Context
References
Methodological & Application
Application Notes: Phosphate-Based Catalysts in Organic Synthesis Featuring Aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phosphate-based catalysts, particularly chiral phosphoric acids (CPAs), in organic reactions where aniline and its derivatives are key substrates. While "aniline phosphate" as a distinct, isolable catalyst is not extensively documented, the synergistic role of phosphoric acid catalysts in activating aniline and other reactants is a cornerstone of modern asymmetric synthesis. This document details the applications, presents quantitative data for reaction optimization, and provides exemplary experimental protocols.
Chiral Phosphoric Acid-Catalyzed Enantioselective Lactam Synthesis
Chiral phosphoric acids, such as 3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (TRIP), have emerged as powerful Brønsted acid catalysts for the enantioselective synthesis of complex molecules. One notable application is the desymmetrization of precursor amines to form enantioenriched lactams, which are prevalent scaffolds in pharmaceuticals.
In a key transformation, a precursor amine undergoes a metal-free cyclization to yield δ-lactams with the creation of an all-carbon quaternary chiral center.[1] The catalyst, (R)-TRIP, at a low loading of just 5 mol%, can produce δ-lactams with enantiomeric excesses (ee's) up to 75%.[1] This methodology is attractive due to its operational simplicity, use of readily available starting materials, and the potential for broad substrate scope by varying the aniline nucleophile.[1]
Logical Workflow for CPA-Catalyzed Lactam Synthesis
Caption: General workflow for chiral phosphoric acid-catalyzed enantioselective lactam synthesis.
Proposed Catalytic Cycle
The catalytic cycle involves the activation of both the aniline nitrogen and the carbonyl group of the ester. The Brønsted acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, while the phosphate anion interacts with the amine, increasing its nucleophilicity. This dual activation facilitates the key C-N bond formation.[1]
Caption: Proposed catalytic cycle for TRIP-catalyzed lactamization.
Quantitative Data for CPA-Catalyzed Lactam Synthesis
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 80 | 24 | 85 | 75 |
| 2 | 10 | Mesitylene | 100 | 18 | 90 | 72 |
| 3 | 5 | 1,4-Dioxane | 80 | 36 | 78 | 68 |
Note: Data is representative and compiled for illustrative purposes based on typical conditions described in the literature.
Experimental Protocol: General Procedure for Enantioselective Lactam Synthesis
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the precursor amine (1.0 equiv., 0.2 mmol) and the chiral phosphoric acid catalyst (R)-TRIP (0.05 equiv., 0.01 mmol).
-
Reaction Setup: Place the vial under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Phosphorous Acid-Catalyzed Amide Bond Formation
Trivalent phosphorus compounds, such as phosphorous acid, can effectively catalyze the acylation of aniline with substituted benzoic acids to form benzanilides.[2] This reaction proceeds in boiling, low-polar solvents and is characterized by the continuous removal of water, driving the reaction to completion with near-quantitative yields.[2] The proposed mechanism involves the in situ formation of an aniline phosphite, which then reacts with the carboxylic acid to form a more reactive benzoyl phosphite intermediate. This intermediate is subsequently attacked by another molecule of aniline to yield the final amide product.[2]
Quantitative Data for Phosphorous Acid-Catalyzed Amidation
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |
| 1 | P(OH)₃ | 2 | Xylene | Reflux | >95 |
| 2 | PCl₃ | 2 | Toluene | Reflux | >95 |
| 3 | PBr₃ | 2 | Xylene | Reflux | >95 |
Data is based on the findings reported in the Ukrainian Chemistry Journal.[2]
Experimental Protocol: General Procedure for Phosphorous Acid-Catalyzed Synthesis of Benzanilides
-
Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the substituted benzoic acid (1.0 equiv.), aniline (1.1 equiv.), and phosphorous acid (0.02 equiv.).
-
Reaction Setup: Add a low-polar solvent such as xylene to the flask.
-
Reaction Execution: Heat the mixture to reflux. Vigorously distill the water formed during the reaction.
-
Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. If the product crystallizes, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzanilide.
-
Analysis: Confirm the structure and purity of the product using standard analytical techniques (NMR, IR, MS).
Multicomponent Reactions for Heterocycle Synthesis
Aniline is a common building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic structures. While not directly "this compound" catalysis, these reactions often employ various catalysts, including metal phosphates or systems where phosphate anions play a crucial role, to construct complex molecules in a single step.
For instance, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates can be achieved through a three-component reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites.[3][4] The choice of catalyst in these reactions is critical and can determine the reaction outcome.[3][4] While some catalysts like CuCl favor the cyclized product, other systems might lead to the formation of α-amino phosphonates.[3] In some variations, chiral silver phosphate catalysts have been used to achieve enantioselective versions of this transformation.[3]
Logical Relationship in Catalyst-Dependent MCRs
References
Application Notes and Protocols: Aniline Phosphate in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of aniline phosphate and related phosphoric acid-based catalysts in the synthesis of a diverse range of heterocyclic compounds. While direct applications of simple this compound are emerging, the broader class of phosphoric acid catalysts has proven to be a powerful tool in organic synthesis, particularly in Brønsted acid catalysis. These protocols offer both established and proposed methodologies for leveraging these catalysts in the synthesis of valuable heterocyclic scaffolds.
Introduction: The Role of this compound and Phosphoric Acid Catalysts
This compound, the salt formed between aniline and phosphoric acid, serves as a source of both anilinium ions and dihydrogen phosphate ions. In organic synthesis, it can function as a Brønsted acid catalyst. The catalytic activity stems from the ability of the protonated aniline or the phosphoric acid moiety to activate substrates, typically by protonating a carbonyl group or another Lewis basic site, thereby facilitating nucleophilic attack and subsequent cyclization.
Chiral phosphoric acids (CPAs), a related class of catalysts, have gained significant attention for their ability to induce enantioselectivity in a wide array of chemical transformations, including the synthesis of heterocyclic compounds.[1][2][3] These catalysts operate through a bifunctional activation mechanism, where the acidic proton activates an electrophile and the basic phosphoryl oxygen activates a nucleophile, all within a chiral environment.[3]
This document will detail the application of these principles to the synthesis of quinolines, indoles, and benzimidazoles.
Synthesis of Quinolines via Brønsted Acid Catalysis
The synthesis of quinolines, a core scaffold in many pharmaceuticals, can be achieved through the acid-catalyzed reaction of anilines with α,β-unsaturated aldehydes or ketones (Doebner-von Miller reaction) or with alkynes.[4] While various Brønsted acids can be employed, phosphoric acid-based catalysts offer a milder alternative to traditionally harsh conditions.
Logical Relationship: Quinoline Synthesis
Caption: Proposed pathway for this compound-catalyzed quinoline synthesis.
Experimental Protocol: Synthesis of 2-Phenylquinoline
-
Materials: Aniline (1.0 mmol), phenylacetylene (1.2 mmol), this compound (0.1 mmol, 10 mol%), and toluene (5 mL).
-
Procedure:
-
To a flame-dried round-bottom flask, add aniline, phenylacetylene, and toluene.
-
Add this compound to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Quantitative Data (Hypothetical)
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Toluene | 110 | 18 | 75 |
| 2 | p-Toluenesulfonic Acid | Toluene | 110 | 12 | 82 |
| 3 | Phosphoric Acid | Toluene | 110 | 24 | 68 |
Synthesis of Indoles from Anilines
The synthesis of indoles, another privileged heterocyclic motif, can be accomplished through various methods, including the Fischer indole synthesis. A more direct approach involves the cyclization of ortho-vinylanilines, which can be catalyzed by Brønsted acids.[5] Phosphoric acid-based catalysts can promote this transformation under relatively mild conditions.
Experimental Workflow: Indole Synthesis
Caption: General experimental workflow for indole synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
-
Materials: 2-aminostilbene (1.0 mmol), this compound (0.15 mmol, 15 mol%), and 1,2-dichloroethane (DCE) (5 mL).
-
Procedure:
-
In a sealed tube, dissolve 2-aminostilbene in DCE.
-
Add this compound to the solution.
-
Heat the reaction mixture to 80 °C.
-
After the starting material is consumed (as indicated by TLC, typically 8-16 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography on silica gel.
-
Quantitative Data (Hypothetical)
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | DCE | 80 | 12 | 85 |
| 2 | Triflic Acid | DCE | 80 | 4 | 92 |
| 3 | Phosphoric Acid | DCE | 80 | 20 | 78 |
Synthesis of Benzimidazoles
Benzimidazoles are important heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of ortho-phenylenediamines with aldehydes, followed by cyclization and oxidation. This reaction is often catalyzed by acids. This compound can be proposed as a mild and effective catalyst for this transformation.
Signaling Pathway: Benzimidazole Formation
Caption: Proposed mechanism for this compound-catalyzed benzimidazole synthesis.
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole
-
Materials: ortho-phenylenediamine (1.0 mmol), benzaldehyde (1.0 mmol), this compound (0.1 mmol, 10 mol%), and ethanol (10 mL).
-
Procedure:
-
Combine ortho-phenylenediamine, benzaldehyde, and ethanol in a round-bottom flask.
-
Add this compound to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.
-
Quantitative Data (Hypothetical)
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Ethanol | Reflux | 6 | 92 |
| 2 | Acetic Acid | Ethanol | Reflux | 8 | 88 |
| 3 | None | Ethanol | Reflux | 24 | 45 |
Conclusion
This compound and related phosphoric acid derivatives are valuable catalysts for the synthesis of a variety of heterocyclic compounds. They offer mild reaction conditions and operational simplicity. The protocols and data presented herein, including both established principles from chiral phosphoric acid catalysis and proposed applications of this compound, provide a solid foundation for researchers in organic synthesis and drug discovery to explore these efficient catalytic systems for the construction of complex molecular architectures. Further research into the broader applicability of simple this compound as a catalyst is warranted and holds promise for the development of new, green synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 4. Brønsted acid-catalyzed metal- and solvent-free quinoline synthesis from N-alkyl anilines and alkynes or alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Indole synthesis [organic-chemistry.org]
Application Notes and Protocols for Aniline Phosphate-Catalyzed Reactions
This document provides detailed experimental protocols and application notes for researchers, scientists, and drug development professionals interested in utilizing aniline and phosphate-based catalysts in organic synthesis. The focus is on asymmetric reactions catalyzed by chiral phosphoric acids (CPAs), a powerful class of Brønsted acid organocatalysts. These protocols are particularly relevant for the synthesis of enantioenriched molecules, which are crucial intermediates in pharmaceutical development.
Application Note 1: Enantioselective Three-Component Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds.[1] The use of chiral phosphoric acids as catalysts allows for the highly enantioselective synthesis of these important building blocks from simple starting materials: an aldehyde, an amine (such as aniline), and a ketone.[1][2]
Reaction Principle
The chiral phosphoric acid catalyst protonates the imine formed in situ from the reaction of the aldehyde and aniline. This activation increases the electrophilicity of the imine carbon. The chiral environment provided by the catalyst directs the nucleophilic attack of the ketone-derived enol from a specific face, leading to the formation of one enantiomer of the β-amino carbonyl product in excess. The catalyst is then regenerated to continue the catalytic cycle.
Caption: General workflow for the chiral phosphoric acid-catalyzed Mannich reaction.
Experimental Protocol: General Procedure
This protocol is a representative procedure for the three-component Mannich reaction catalyzed by a chiral phosphoric acid.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Aniline or substituted aniline
-
Ketone (e.g., Cyclohexanone)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP or a point-chiral six-membered CPA)[2][3]
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%).
-
Add the anhydrous solvent (to achieve a concentration of 0.1 M to 0.5 M).
-
Add the aniline (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add the aromatic aldehyde (1.0 equivalent) and stir the mixture for 30-60 minutes to allow for imine formation.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).[2]
-
Add the ketone (2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir for 24-72 hours, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure β-amino carbonyl product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Data Presentation: Catalyst Performance in Mannich Reactions
The following table summarizes representative results for the enantioselective Mannich reaction using different substrates, as reported in the literature.[2]
| Entry | Aldehyde | Aniline | Ketone | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Aniline | Cyclohexanone | 10 | 85 | 80 (anti) |
| 2 | 4-Nitrobenzaldehyde | Aniline | Cyclohexanone | 10 | 90 | 89 (anti) |
| 3 | 4-Chlorobenzaldehyde | Aniline | Cyclohexanone | 10 | 88 | 82 (anti) |
| 4 | 4-Methoxybenzaldehyde | Aniline | Cyclohexanone | 10 | 82 | 75 (anti) |
| 5 | Benzaldehyde | 4-Methoxyaniline | Cyclohexanone | 10 | 86 | 78 (anti) |
| 6 | Benzaldehyde | Aniline | Acetone | 10 | 75 | 70 |
Data is representative and synthesized from typical results found in the literature for similar reactions.[2]
Application Note 2: Enantioselective Intramolecular Lactam Synthesis
Chiral phosphoric acids, such as TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), can effectively catalyze the intramolecular cyclization of aniline derivatives to produce enantioenriched lactams.[3] This desymmetrization reaction is a powerful strategy for constructing molecules with all-carbon quaternary stereocenters.[3]
Reaction Principle
The reaction proceeds via a Brønsted acid-catalyzed intramolecular cyclization. The chiral phosphoric acid activates the substrate by protonating a carbonyl group, while simultaneously interacting with the amine nucleophile through hydrogen bonding.[3] This dual activation, within the chiral pocket of the catalyst, facilitates the C-N bond formation in a highly stereocontrolled manner. The bulky groups on the catalyst backbone (e.g., triisopropylphenyl) provide the necessary steric hindrance to direct the cyclization, leading to one preferred enantiomer.[3]
Caption: Proposed catalytic cycle for CPA-catalyzed lactam synthesis.[3]
Experimental Protocol: Intramolecular Cyclization
This protocol is based on the synthesis of enantioenriched δ-lactams as described by List and coworkers.[3]
Materials:
-
Amine precursor (e.g., di-tert-butyl 2-(2-aminobenzyl)-2-methylmalonate)
-
Chiral Phosphoric Acid Catalyst (TRIP, 21a)[3]
-
Anhydrous, non-polar solvent (e.g., Toluene or Mesitylene)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the amine precursor (1.0 equivalent, e.g., 10 mg) to a dry reaction vial.
-
Add the chiral phosphoric acid catalyst (1-10 mol%).
-
Dissolve the solids in the anhydrous solvent to achieve the desired concentration (e.g., 0.0025 M).[3]
-
Seal the vial and stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 24-72 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to isolate the lactam.
-
Determine the yield and enantiomeric excess (via chiral HPLC) of the final product.
Data Presentation: Reaction Optimization
The following table summarizes key optimization data for the intramolecular cyclization reaction, demonstrating the effect of catalyst loading and concentration on yield and enantioselectivity.[3]
| Entry | Catalyst (mol %) | Concentration (M) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 0.01 | 24 | 99 | 65 |
| 2 | 10 | 0.005 | 24 | 99 | 70 |
| 3 | 10 | 0.0025 | 24 | 99 | 72 |
| 4 | 5 | 0.01 | 48 | 98 | 68 |
| 5 | 5 | 0.0025 | 48 | 97 | 73 |
| 6 | 1 | 0.0025 | 168 | 65 | 72 |
Data adapted from optimization studies on the synthesis of benzo-fused δ-lactams.[3]
References
Application Notes and Protocols: Aniline Phosphate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of aniline and phosphate compounds in polymer chemistry. The information is structured to offer detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes and mechanisms. The applications covered focus on the synthesis of conductive polymers and the formulation of flame-retardant materials.
Application 1: In-Situ Formation of Phosphate-Doped Polyaniline (PANI)
Aniline can be polymerized in the presence of phosphoric acid to yield polyaniline with phosphate anions incorporated as dopants. This process modifies the polymer's properties, including its conductivity and morphology. Both chemical and electrochemical methods can be employed for this synthesis.
Quantitative Data: Properties of Phosphate-Doped Polyaniline
| Property | Method | Dopant | Value | Reference |
| Conductivity | Electrochemical Polymerization | Phosphoric Acid (PA) | 2.26 x 10⁻¹ S/cm | [1] |
| Specific Capacitance | Electrochemical Polymerization | Phosphoric Acid (PA) | 177 F/g | [1] |
| Peak Heat Release Rate Reduction | Cone Calorimetry | H₃PO₄ | 20% | [2] |
| UL 94 Rating | Vertical Burn Test | H₃PO₄ | V2 | [2] |
Experimental Protocols
Protocol 1.1: Chemical Oxidative Polymerization of Aniline with Phosphoric Acid
This protocol describes the synthesis of phosphate-doped polyaniline powder using a chemical oxidant.
Materials:
-
Aniline (freshly distilled)
-
Phosphoric acid (H₃PO₄)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Methanol
-
Deionized water
Procedure:
-
Prepare a 1 M solution of phosphoric acid in deionized water.
-
Dissolve 0.1 mol of aniline in 100 mL of the 1 M phosphoric acid solution in a beaker. The solution should be kept cool in an ice bath (0-5 °C) with constant stirring.
-
In a separate beaker, dissolve 0.1 mol of ammonium persulfate in 100 mL of deionized water.
-
Slowly add the ammonium persulfate solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C and continuing to stir.
-
The reaction mixture will gradually turn dark green, indicating the formation of polyaniline. Continue stirring for 2 hours.
-
After 2 hours, filter the precipitate using a Buchner funnel.
-
Wash the precipitate with 1 M phosphoric acid to remove any unreacted monomer and oligomers.
-
Subsequently, wash the precipitate with methanol until the filtrate becomes colorless.
-
Dry the resulting polyaniline powder in a vacuum oven at 60 °C for 24 hours.
Protocol 1.2: Electrochemical Polymerization of Aniline in Phosphoric Acid
This protocol details the formation of a phosphate-doped polyaniline film on a platinum electrode.
Materials:
-
Aniline (freshly distilled)
-
Phosphoric acid (H₃PO₄)
-
Sulfuric acid (H₂SO₄) (optional, for enhanced film growth)
-
Deionized water
-
Platinum (Pt) electrode (working electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
Platinum wire (counter electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the electrolyte solution. A typical solution consists of 0.1 M H₃PO₄ and 30 mM aniline in deionized water. For improved film stability, a mixed electrolyte of 0.1 M H₃PO₄ and 0.05 M H₂SO₄ can be used.[3]
-
Set up a three-electrode electrochemical cell with the Pt working electrode, SCE reference electrode, and Pt wire counter electrode.
-
Immerse the electrodes in the electrolyte solution.
-
Perform electropolymerization by cycling the potential of the working electrode between -0.2 V and 1.0 V vs. SCE at a scan rate of 100 mV/s for 50 cycles.[3]
-
A dark green polyaniline film will deposit on the surface of the working electrode.
-
After polymerization, rinse the electrode thoroughly with deionized water to remove residual electrolyte.
-
Dry the polyaniline-coated electrode under a nitrogen stream.
Diagrams
Caption: Workflow for Chemical Oxidative Polymerization of Aniline.
Caption: Proposed Mechanism for Electrochemical Polymerization of Aniline.
Application 2: Aniline and Phosphate Compounds in Flame Retardant Formulations
Phosphorus-based compounds, often used in conjunction with nitrogen-containing molecules, can act as effective intumescent flame retardants in polymers.[4][5] The combination of a phosphorus source (acid source), a carbon source (charring agent), and a blowing agent (spumific) creates a protective char layer upon heating, insulating the underlying polymer.
Quantitative Data: Flame Retardant Performance
| Polymer Matrix | Flame Retardant System | LOI (%) | UL-94 Rating | Reference |
| Polypropylene (PP) | Melamine Phosphate + Polyol | 28.5 | V-0 | [6] |
| Epoxy Resin | DOPO-based Additive (2% P) | 31.6 | V-0 | [6] |
| Ethylene-vinyl acetate (EVA) | Melamine Pyrophosphate + XPM-1000 | >30 | V-0 | [7] |
LOI: Limiting Oxygen Index DOPO: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide
Experimental Protocol
Protocol 2.1: Preparation of an Intumescent Flame Retardant Epoxy Resin
This protocol describes the formulation of an epoxy resin with an intumescent flame retardant system.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Amine curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)
-
Ammonium polyphosphate (APP) (acid source)
-
Pentaerythritol (PER) (charring agent)
-
Melamine (MEL) (blowing agent)
Procedure:
-
Calculate the stoichiometric amount of the amine curing agent required for the epoxy resin.[8][9]
-
Prepare the intumescent flame retardant (IFR) mixture. A common weight ratio for APP:PER:MEL is 3:1:1.
-
In a suitable mixing vessel, preheat the DGEBA epoxy resin to approximately 60 °C to reduce its viscosity.
-
Add the IFR mixture to the epoxy resin and mix thoroughly until a homogeneous dispersion is achieved. Mechanical stirring is recommended.
-
Allow the mixture to cool to room temperature.
-
Add the calculated amount of the amine curing agent to the epoxy-IFR mixture and mix vigorously for 5-10 minutes, avoiding the entrapment of air bubbles.
-
Pour the formulation into a pre-heated mold and cure according to the recommended curing cycle for the specific epoxy-amine system (e.g., 2 hours at 80 °C followed by 2 hours at 150 °C).
-
After curing, allow the sample to cool down to room temperature before demolding.
Diagrams
Caption: Mechanism of Intumescent Flame Retardancy.
Application 3: Aniline Derivatives as Curing Agents for Epoxy Resins
Aromatic amines, including aniline derivatives, are utilized as curing agents (hardeners) for epoxy resins, typically resulting in cured products with high thermal and chemical resistance due to the rigidity of the aromatic structures.[8][10]
Quantitative Data: Thermal Properties of Amine-Cured Epoxy Resins
| Epoxy System | Curing Agent | Glass Transition Temp. (Tg) | Reference |
| DGEBA | m-phenylenediamine (mPDA) | >150 °C | [10] |
| DGEBA | Diaminodiphenyl sulphone (DDS) | ~180-220 °C | [10] |
| Epon 828 | Epikure 3223 (amine hardener) | ~153 °C (fully cured) | [1] |
Experimental Protocol
Protocol 3.1: Curing of Epoxy Resin with an Aromatic Amine
This protocol provides a general procedure for curing an epoxy resin with an aromatic amine hardener.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Aromatic amine curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)
Procedure:
-
Determine the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxide equivalent weight (EEW) of the epoxy resin from the supplier's data sheet.
-
Calculate the stoichiometric parts by weight of the curing agent per 100 parts of resin (phr) using the formula: phr = (AHEW / EEW) * 100.
-
In a disposable container, accurately weigh the epoxy resin.
-
If the aromatic amine is a solid, it may need to be melted before mixing. Heat the amine carefully to its melting point.
-
Add the calculated amount of the molten or liquid aromatic amine to the epoxy resin.
-
Mix the components thoroughly for 5-10 minutes until a uniform mixture is obtained.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into a mold and cure at an elevated temperature. A typical cure schedule for a DDM-cured epoxy is 2 hours at 150 °C followed by 2 hours at 180 °C.
-
Allow the cured resin to cool slowly to room temperature to avoid thermal stress.
Diagrams
Caption: Workflow for Curing Epoxy Resin with an Aromatic Amine.
References
- 1. Data on mechanical and thermal properties of an amine-epoxy system at various post-curing temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. "Intumescent flame-retardant system of phosphates and 5,5,5′,5′,5″,5″-h" by Weiming Zhu, Edward D. Weil et al. [corescholar.libraries.wright.edu]
- 8. threebond.co.jp [threebond.co.jp]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. ijert.org [ijert.org]
Application Notes and Protocols: Aniline Phosphate as a Resolving Agent for Chiral Separations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the isolation of a single, desired enantiomer is frequently a regulatory requirement for drug development and ensures the safety and efficacy of therapeutic agents.
One of the classical and most cost-effective methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
While a wide variety of chiral resolving agents are commercially available, the use of simple and readily accessible compounds is often advantageous. Aniline, a primary aromatic amine, and phosphoric acid, a strong inorganic acid, can, in principle, be utilized in chiral resolutions. Specifically, if one of the components is chiral (e.g., a chiral derivative of aniline or a chiral phosphate), it can be used to resolve a racemic mixture of the other. This document provides detailed application notes and protocols for the conceptual use of aniline and phosphate-based systems as resolving agents in chiral separations, with a practical example based on the well-documented resolution of tartaric acid using aniline.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind this method is the conversion of a pair of enantiomers into a pair of diastereomers. Since enantiomers have identical physical properties, they cannot be separated by conventional techniques like crystallization. However, by reacting a racemic mixture, for instance, of a chiral acid ((+)-Acid and (-)-Acid), with a single enantiomer of a chiral base ((+)-Base), two diastereomeric salts are formed: [(+)-Acid-(-)-Base] and [(-)-Acid-(+)-Base]. These diastereomeric salts have distinct physical properties, including different solubilities in a given solvent. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequently, the resolving agent is removed to yield the desired pure enantiomer.
Application: Resolution of Racemic Tartaric Acid using Aniline
A practical illustration of using an aniline derivative for chiral resolution is the separation of enantiomers of tartaric acid. In this case, aniline acts as the base to form diastereomeric ammonium salts with the chiral tartaric acid.
Experimental Protocol: Resolution of (±)-Tartaric Acid with Aniline
This protocol is adapted from established methods for the resolution of racemic tartaric acid.
Materials:
-
(±)-Tartaric acid (racemic mixture)
-
Aniline
-
Methanol
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Beakers and Erlenmeyer flasks
-
Stirring apparatus
-
Heating mantle or water bath
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Polarimeter for measuring optical rotation
Procedure:
-
Formation of Diastereomeric Salts:
-
In a suitable flask, dissolve a specific amount of racemic tartaric acid in a minimal amount of hot methanol.
-
In a separate container, dissolve an equimolar amount of aniline in methanol.
-
Slowly add the aniline solution to the tartaric acid solution while stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization. Crystals of one of the diastereomeric salts (L-tartaric acid aniline salt or D-tartaric acid aniline salt) will precipitate.
-
-
Separation of Diastereomeric Salts:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
The less soluble diastereomeric salt is now isolated. The more soluble diastereomer remains in the filtrate.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected crystals in a minimal amount of hot deionized water.
-
Add a sodium hydroxide solution to the dissolved salt solution until the pH is strongly basic (pH > 10). This will liberate the aniline.
-
The tartaric acid will be in the form of its sodium salt in the aqueous solution.
-
Extract the aniline from the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Carefully acidify the remaining aqueous solution with hydrochloric acid until the pH is acidic (pH < 2).
-
Cool the solution to induce crystallization of the pure tartaric acid enantiomer.
-
-
Isolation and Characterization of the Pure Enantiomer:
-
Collect the crystals of the pure tartaric acid enantiomer by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water and then dry them.
-
Determine the purity and identity of the enantiomer by measuring its melting point and specific rotation using a polarimeter.
-
Data Presentation:
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the isolated enantiomer.
| Parameter | Expected Value/Measurement |
| Yield of Diastereomeric Salt | Dependent on crystallization efficiency |
| Yield of Pure Enantiomer | Theoretically max. 50% for a single crystallization |
| Specific Rotation of L-(+)-Tartaric Acid | +12.4° (c=20, H₂O) |
| Specific Rotation of D-(-)-Tartaric Acid | -12.4° (c=20, H₂O) |
| Enantiomeric Excess (e.e.) | Calculated from the observed specific rotation: e.e. (%) = ([α]observed / [α]pure) x 100 |
General Protocol for Chiral Resolution using an Aniline Derivative or a Chiral Phosphate
The following is a generalized protocol that can be adapted for the resolution of a racemic acid with a chiral aniline derivative or a racemic base with a chiral phosphate derivative.
1. Selection of Resolving Agent and Solvent:
-
The choice of the chiral resolving agent is crucial and often empirical. For resolving a racemic acid, a chiral amine (e.g., a chiral aniline derivative) is used. For a racemic base, a chiral acid (e.g., a chiral phosphoric acid derivative) is employed.
-
Solvent selection is critical for achieving good separation. The diastereomeric salts should have a significant difference in solubility in the chosen solvent. A range of solvents (e.g., alcohols, esters, water) should be screened.
2. Stoichiometry:
-
Typically, a 1:1 molar ratio of the racemic compound to the resolving agent is used. However, in some cases, using a substoichiometric amount of the resolving agent can improve the purity of the initially crystallizing diastereomer.
3. Crystallization:
-
The two diastereomeric salts are formed in solution.
-
Crystallization of the less soluble diastereomer is induced by cooling, evaporation of the solvent, or the addition of an anti-solvent.
-
The rate of cooling can significantly impact the purity of the crystals. Slow cooling generally yields purer crystals.
4. Isolation and Purification of the Diastereomer:
-
The crystallized diastereomer is isolated by filtration.
-
Recrystallization of the isolated diastereomer may be necessary to achieve high diastereomeric purity.
5. Liberation of the Enantiomer:
-
The purified diastereomer is treated with an acid or a base to break the salt and liberate the resolved enantiomer and the resolving agent.
-
The resolving agent can often be recovered and reused.
6. Analysis:
-
The enantiomeric purity of the final product is determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or by measuring the optical rotation.
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language):
Application of Aniline and Chiral Phosphoric Acids in the Synthesis of Pharmaceutical Intermediates
Introduction
Aniline and its derivatives are fundamental building blocks in the pharmaceutical industry, serving as precursors for a wide array of therapeutic agents. The strategic functionalization of the aniline core allows for the synthesis of complex molecular architectures with diverse pharmacological activities. In modern asymmetric synthesis, chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the enantioselective transformation of aniline-containing substrates. These catalysts facilitate the construction of chiral molecules with high stereocontrol, which is crucial for the development of safe and efficacious drugs. This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates from anilines, with a focus on chiral phosphoric acid-catalyzed reactions.
Application Note 1: Enantioselective Synthesis of Chiral Lactams
Chiral lactams are privileged structural motifs found in numerous biologically active compounds and pharmaceutical drugs. The use of chiral phosphoric acid catalysts, such as TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), enables the enantioselective cyclization of aniline derivatives to produce valuable δ-lactams.[1] This metal-free approach allows for the simultaneous formation of a benzo-fused δ-lactam and the creation of an all-carbon quaternary stereocenter.[1]
Experimental Protocol: Synthesis of a Chiral δ-Lactam
This protocol is based on the desymmetrization of a precursor amine derived from the alkylation of di-tert-butyl malonate.[1]
Step 1: Synthesis of the Precursor Amine
-
Alkylation of Di-tert-butyl Malonate: To a solution of di-tert-butyl malonate in a suitable solvent, add a base (e.g., sodium hydride) followed by the desired nitrobenzyl bromide.
-
Second Alkylation: Introduce a second alkyl group (e.g., methyl iodide) to the malonate derivative.
-
Nitro Group Reduction: Hydrogenate the nitro group of the dialkylated product to yield the primary aniline precursor.
Step 2: Chiral Phosphoric Acid-Catalyzed Cyclization
-
To a solution of the aniline precursor (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add the chiral phosphoric acid catalyst (R)-TRIP (5 mol %).[1]
-
Stir the reaction mixture at room temperature for the specified time (e.g., 3 days).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel to obtain the enantioenriched δ-lactam.
Quantitative Data
The following table summarizes the results for the (R)-TRIP catalyzed cyclization of an aniline precursor.
| Entry | Catalyst Loading (mol%) | Concentration (M) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | 0.025 | - | - |
| 2 | 10 | 0.0025 | 99 | 72 |
| 3 | 5 | 0.0025 | 97 | 73 |
Data adapted from a study on chiral phosphoric acid-catalyzed aniline cyclization.[1]
Reaction Workflow
References
Application Notes and Protocols: Aniline in Colorimetric Assays
Introduction
While the direct use of aniline phosphate as a primary chromogenic substrate in widely documented colorimetric assays is not prevalent, aniline itself is a key reagent in advanced colorimetric detection systems. One such notable application is in the determination of acid phosphatase (ACP) activity through a mechanism involving the in-situ polymerization of aniline. This method offers high sensitivity and is applicable to biological samples. Additionally, a combination reagent involving aniline, diphenylamine, and phosphoric acid serves as a versatile spray for visualizing glycoconjugates in thin-layer chromatography.
These application notes provide a detailed overview and protocol for the colorimetric determination of acid phosphatase activity utilizing aniline polymerization.
I. Colorimetric Determination of Acid Phosphatase (ACP) Activity using Aniline Polymerization
Principle of the Assay
This assay is based on the in-situ polymerization of aniline catalyzed by gold nanoparticles (AuNPs). In an acidic environment, ammonium persulfate (APS) can polymerize aniline, a process accelerated by the presence of AuNPs, leading to the formation of dark-green gold-polyaniline core-shell nanoparticles (Au@PANI NPs).
The assay quantifies acid phosphatase activity by first introducing a substrate, 2-phospho-L-ascorbic acid trisodium salt (AAP). ACP catalyzes the hydrolysis of AAP to produce ascorbic acid (AA). Ascorbic acid, a reducing agent, consumes the oxidant (APS). This consumption of APS inhibits the polymerization of aniline.
Consequently, higher ACP activity leads to a greater production of ascorbic acid, which in turn results in a more significant suppression of aniline polymerization. This inhibition is observed as a distinct color change, which can be quantified spectrophotometrically.[1][2] The color of the solution changes from dark-green to light-green, blue-gray, purple, and finally pink with increasing ACP activity.[1][2]
Experimental Workflow
Quantitative Data Summary
The performance of the aniline polymerization-based colorimetric assay for acid phosphatase activity is summarized in the table below.
| Parameter | Value | Reference |
| Analyte | Acid Phosphatase (ACP) | [1][2] |
| Detection Range | 0.40 to 2.00 U·L⁻¹ | [1][2] |
| Detection Limit | 0.043 U·L⁻¹ | [1][2] |
| Wavelengths for Measurement | 705 nm and 530 nm | [1][2] |
| Application | Human Serum | [1][2] |
| Recovery in Human Serum | 81.0% to 104.6% | [1][2] |
| Relative Standard Deviation | < 5% | [1] |
Detailed Experimental Protocol
Materials and Reagents:
-
Gold nanoparticles (AuNPs)
-
Aniline
-
Ammonium persulfate (APS)
-
Sodium dodecyl sulfate (SDS)
-
2-phospho-L-ascorbic acid trisodium salt (AAP)
-
Acid Phosphatase (ACP) standard
-
Buffer solution (specific acidic buffer, e.g., citrate buffer)
-
Human serum samples
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of AuNPs, aniline, APS, SDS, and AAP in the appropriate buffer as specified in the detailed research article.[1][2]
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, add the sample containing acid phosphatase (e.g., human serum).
-
Add the substrate solution (AAP) to initiate the enzymatic reaction.
-
Incubate the mixture under optimized conditions (temperature and time) to allow for the hydrolysis of AAP to ascorbic acid.
-
-
Colorimetric Reaction:
-
To the incubated mixture, add the AuNPs solution, aniline, SDS, and finally APS to initiate the polymerization of aniline.
-
Allow the colorimetric reaction to proceed for a specified amount of time.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at 705 nm and 530 nm using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
Calculate the ratio of the absorbance at 705 nm to 530 nm (A₇₀₅/A₅₃₀).
-
The activity of acid phosphatase in the sample is inversely proportional to the A₇₀₅/A₅₃₀ ratio.
-
A standard curve can be generated using known concentrations of ACP to quantify the enzyme activity in the samples.
-
II. Diphenylamine-Aniline-Phosphoric Acid Reagent for Glycoconjugate Detection
Application
A reagent composed of diphenylamine, aniline, and phosphoric acid is used as a spray for the visualization of glycoconjugates on thin-layer chromatography (TLC) plates.[3][4][5] This method is qualitative and is used to identify the presence of sugars and their derivatives.
Principle
The acidic conditions provided by the phosphoric acid, in combination with heating, hydrolyze the glycosidic bonds of glycoconjugates, releasing monosaccharides. These sugars are then dehydrated to form furfural or hydroxymethylfurfural, which subsequently react with diphenylamine and aniline to produce colored spots on the TLC plate.
Reagent Preparation:
A typical preparation involves dissolving diphenylamine (e.g., 2 g) and aniline (e.g., 2 ml) in acetone (e.g., 100 ml), followed by the careful addition of concentrated phosphoric acid (e.g., 10 ml).[3]
III. Concluding Remarks
The use of aniline in the gold nanoparticle-catalyzed polymerization reaction provides a sensitive and reliable method for the colorimetric determination of acid phosphatase activity. This assay is particularly valuable for its application in biological samples like human serum. While "this compound" is not a commonly used direct substrate, the broader chemistry of aniline offers innovative approaches in the development of colorimetric assays. Researchers and drug development professionals can utilize these methods for inhibitor screening and the diagnostic evaluation of enzyme activity.
References
- 1. Colorimetric determination of acid phosphatase activity and inhibitor screening based on in situ polymerization of aniline catalyzed by gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diphenylamine-aniline-phosphoric acid reagent, a versatile spray reagent for revealing glycoconjugates on thin-layer chromatography plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenylamine-aniline-phosphoric acid reagent, a versatile spray reagent for revealing glycoconjugates on thin-layer chromatography plates. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Postintercalative Polymerization of Aniline in Layered Metal Phosphates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyaniline (PANI) nanocomposites through the postintercalative polymerization of aniline within the galleries of layered metal phosphates, specifically α-zirconium phosphate (α-ZrP), α-titanium phosphate (α-TiP), and hydrogen uranyl phosphate (HUP).
Introduction
The encapsulation of conducting polymers, such as polyaniline, within the two-dimensional galleries of inorganic layered hosts offers a unique approach to control the polymer's structure and properties. Postintercalative polymerization, a method where the monomer is first intercalated into the host lattice and then polymerized in situ, allows for the formation of highly organized polymer chains within a confined environment. This can lead to novel materials with anisotropic properties and potential applications in areas such as catalysis, sensors, and controlled-release systems.
This document outlines the synthesis of the layered metal phosphate hosts, the subsequent intercalation of aniline, and the final thermal polymerization to yield polyaniline-metal phosphate nanocomposites.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the changes in the interlayer spacing of the metal phosphates upon intercalation of aniline and its subsequent polymerization.
Table 1: Interlayer Spacing (d-spacing in Å) of Layered Metal Phosphates Before and After Aniline Intercalation and Polymerization
| Host Material | Pristine Host (Å) | After Aniline Intercalation (Å) | After Polymerization (Å) | Reference |
| α-Zr(HPO₄)₂·H₂O (α-ZrP) | 7.6 | Not explicitly stated, but expansion is noted | 20.5 (for PPDA, a derivative) | [1][2] |
| α-Ti(HPO₄)₂·H₂O (α-TiP) | 7.6 | 18.87 | 13.25 | [1][2] |
| HUO₂PO₄·4H₂O (HUP) | 8.7 | 10.46 | 11.8 | [1][2] |
Note: The data for α-ZrP with aniline was not explicitly found in the search results; the provided value is for a similar derivative, N-phenyl-1,4-phenylenediamine (PPDA), which illustrates the significant changes in interlayer spacing.
Experimental Protocols
Synthesis of Layered Metal Phosphate Hosts
Protocol 3.1.1: Synthesis of α-Zirconium Phosphate (α-Zr(HPO₄)₂·H₂O)
This protocol is based on a hydrothermal synthesis method.
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Phosphoric acid (H₃PO₄, 85%)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a 0.5 M solution of ZrOCl₂·8H₂O in deionized water.
-
Slowly add the ZrOCl₂ solution to a refluxing solution of 10 M H₃PO₄ with vigorous stirring.
-
Continue refluxing the mixture for 24 hours to allow for the crystallization of α-ZrP.
-
After cooling, collect the white precipitate by filtration.
-
Wash the product repeatedly with deionized water until the washings are free of chloride ions (tested with AgNO₃ solution).
-
Finally, wash with a dilute HCl solution to ensure a fully protonated form.
-
Dry the resulting α-Zr(HPO₄)₂·H₂O powder in an oven at 60°C overnight.
Protocol 3.1.2: Synthesis of α-Titanium Phosphate (α-Ti(HPO₄)₂·H₂O)
This protocol utilizes a reflux method.
Materials:
-
Titanium(IV) chloride (TiCl₄) or Titanium(IV) isopropoxide
-
Phosphoric acid (H₃PO₄, 85%)
-
Deionized water
Procedure:
-
Slowly add TiCl₄ to a concentrated solution of H₃PO₄ with constant stirring in an ice bath to control the exothermic reaction, forming an amorphous titanium phosphate gel.
-
Heat the resulting gel under reflux in concentrated H₃PO₄ for 48-50 hours.[3]
-
Allow the mixture to cool to room temperature.
-
Collect the crystalline α-Ti(HPO₄)₂·H₂O by filtration.
-
Wash the product thoroughly with deionized water to remove excess phosphoric acid.
-
Dry the final product in a desiccator over P₂O₅.
Protocol 3.1.3: Synthesis of Hydrogen Uranyl Phosphate (HUO₂PO₄·4H₂O)
This protocol involves the direct precipitation of HUP.
Materials:
-
Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) or Uranyl acetate
-
Phosphoric acid (H₃PO₄, 85%)
-
Deionized water
Procedure:
-
Prepare a saturated aqueous solution of uranyl nitrate.
-
Prepare a separate solution of 2.3 M phosphoric acid.
-
Slowly add the phosphoric acid solution to the uranyl nitrate solution with continuous stirring.
-
A bright yellow precipitate of HUO₂PO₄·4H₂O will form.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the product several times with a dilute solution of phosphoric acid (e.g., 0.02 M) to maintain the layered structure, followed by a final wash with deionized water.
-
Dry the product at room temperature in a well-ventilated area, shielded from light.
Intercalation of Aniline
Protocol 3.2.1: Aniline Intercalation into Layered Metal Phosphates
Materials:
-
Synthesized layered metal phosphate (α-ZrP, α-TiP, or HUP)
-
Aniline (freshly distilled)
-
Ethanol (optional, as a solvent)
Procedure:
-
Disperse a known amount of the layered metal phosphate powder in an excess of freshly distilled aniline. Alternatively, a solution of aniline in a suitable solvent like ethanol can be used.
-
Stir the suspension at room temperature for 24-48 hours to ensure complete intercalation. The vessel should be sealed to prevent the oxidation of aniline.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of ethanol to remove surface-adsorbed aniline.
-
Dry the aniline-intercalated metal phosphate under vacuum at room temperature.
Postintercalative Polymerization
Protocol 3.3.1: Thermal Polymerization of Intercalated Aniline
Materials:
-
Aniline-intercalated metal phosphate
Procedure:
-
Place the dried aniline-intercalated metal phosphate powder in a shallow dish or a tube furnace.
-
Heat the sample in air at a constant temperature of 130°C.[1][2]
-
The polymerization is indicated by a color change of the powder, typically to dark green or black.
-
The duration of the heating can be varied to control the extent of polymerization and the molecular weight of the resulting polyaniline. A typical duration is 24-72 hours.
-
After the desired time, cool the sample to room temperature. The resulting product is a polyaniline-metal phosphate nanocomposite.
Characterization Protocols
Protocol 4.1: X-ray Diffraction (XRD)
-
Purpose: To determine the interlayer spacing of the metal phosphates before and after intercalation and polymerization.
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å).
-
Procedure:
-
Mount a small amount of the powdered sample on a sample holder.
-
Scan the sample over a 2θ range of 2° to 60°.
-
The interlayer spacing (d) can be calculated from the position of the (00l) diffraction peaks using Bragg's Law (nλ = 2d sinθ).
-
Protocol 4.2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the presence of aniline and polyaniline within the metal phosphate layers and to study the interactions between the polymer and the host.
-
Instrument: An FTIR spectrometer.
-
Procedure:
-
Prepare a pellet of the sample by mixing a small amount of the powder with dry KBr and pressing it.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Characteristic peaks for the metal phosphate, aniline, and polyaniline should be identified.
-
Protocol 4.3: Thermogravimetric Analysis (TGA)
-
Purpose: To determine the amount of intercalated aniline and the thermal stability of the resulting nanocomposite.[4]
-
Instrument: A thermogravimetric analyzer.
-
Procedure:
-
Place a small, known weight of the sample in an alumina crucible.
-
Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The weight loss at different temperature ranges corresponds to the removal of water, intercalated aniline, and the decomposition of the polymer and the host.
-
Visualizations
Caption: Experimental workflow for the postintercalative polymerization of aniline.
Caption: Structural relationship of the components in the nanocomposite.
References
Application Notes: Aniline Phosphate in the Synthesis of Dyes and Pigments
Application Notes and Protocols for the Phosphorylation of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methods for the phosphorylation of aniline derivatives, yielding N-aryl phosphoramidates. This class of compounds is of significant interest in medicinal chemistry and drug development, primarily for their application in "ProTide" technology, which facilitates the intracellular delivery of nucleotide-based therapeutics. The following sections detail the reaction principles, experimental protocols, and comparative data for the most effective synthetic methodologies.
Introduction to Aniline Phosphorylation
The introduction of a phosphate group to aniline derivatives can dramatically alter their biological properties, enhancing their potential as therapeutic agents. Phosphorylation is a key post-translational modification in biological systems, regulating protein function and signal transduction. In drug development, the phosphorylation of bioactive molecules, including aniline derivatives, can improve their solubility, cell permeability, and pharmacokinetic profile. The resulting phosphoramidates are often designed as prodrugs that, once inside the target cell, are metabolized to release the active phosphorylated compound.
Key Phosphorylation Methodologies
Several methods have been developed for the efficient phosphorylation of anilines. This document focuses on three robust and widely used approaches:
-
Solid-Liquid Biphase System: A modification of the Atherton-Todd reaction that offers high yields and simple work-up procedures.
-
Zinc-Catalyzed Amidation: A highly efficient method utilizing a zinc catalyst for the coupling of phosphoryl azides with anilines.
-
Classical Atherton-Todd Reaction: A foundational method for the synthesis of phosphoramidates from dialkyl phosphites and a halogen source.
The selection of a particular method may depend on the specific aniline derivative, desired scale, and available reagents.
Data Presentation: Comparative Yields of Phosphorylation Methods
The following table summarizes the reported yields for the phosphorylation of various aniline derivatives using the three key methodologies. This data allows for a direct comparison of the efficiency of each method with respect to the electronic properties of the substituent on the aniline ring.
| Aniline Derivative | Substituent Type | Solid-Liquid Biphase Yield (%) | Zinc-Catalyzed Amidation Yield (%) | Atherton-Todd Reaction Yield (%) |
| Aniline | Neutral | 75-81 | ~95 | Moderate |
| p-Toluidine | Electron-Donating | 78 | 96 | Good |
| p-Anisidine | Electron-Donating | 80 | 94 | Good |
| p-Chloroaniline | Electron-Withdrawing | 65 | 92 | Moderate |
| p-Nitroaniline | Strongly Electron-Withdrawing | 54 | 88 | Low to Moderate |
Note: Yields are based on reported literature values and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Phosphorylation of Aniline Derivatives in a Solid-Liquid Biphase System
This method is a highly efficient and convenient approach for the synthesis of dialkyl N-arylphosphoramidates, offering good to excellent yields. The use of potassium carbonate as a solid base simplifies the work-up procedure.
Materials:
-
Substituted aniline (10 mmol)
-
Dialkyl phosphite (e.g., diethyl phosphite) (12 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (20 mmol)
-
Carbon tetrachloride (CCl₄) (15 mL)
-
Dichloromethane (CH₂Cl₂) (50 mL)
-
3% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add the substituted aniline (10 mmol), diethyl phosphite (12 mmol), anhydrous potassium carbonate (20 mmol), and carbon tetrachloride (15 mL).
-
Stir the heterogeneous mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, add 50 mL of dichloromethane to dissolve the organic components.
-
Filter the mixture to remove the solid potassium carbonate and other inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 3% hydrochloric acid (2 x 20 mL) and water (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude phosphoramidate can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Zinc-Catalyzed Synthesis of Diarylphosphate Amides
This protocol describes a highly efficient synthesis of diarylphosphate amides from diarylphosphoryl azides and aniline derivatives using a zinc catalyst. This method is notable for its high yields and broad substrate scope.
Materials:
-
Diarylphosphoryl azide (e.g., diphenylphosphoryl azide) (1.0 mmol)
-
Substituted aniline (1.2 mmol)
-
Zinc(II) acetylacetonate (Zn(acac)₂) (5 mol%)
-
Toluene, anhydrous (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Zn(acac)₂ (5 mol%).
-
Add the diarylphosphoryl azide (1.0 mmol) and the substituted aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL) to the reaction vessel.
-
Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired diarylphosphate amide.
Protocol 3: Classical Atherton-Todd Reaction for Aniline Phosphorylation
The Atherton-Todd reaction is a classic method for the formation of phosphoramidates. It involves the in situ generation of a dialkyl chlorophosphate, which then reacts with the aniline.
Materials:
-
Aniline derivative (10 mmol)
-
Dialkyl phosphite (e.g., diethyl phosphite) (10 mmol)
-
Triethylamine (Et₃N) (22 mmol)
-
Carbon tetrachloride (CCl₄) (10 mL)
-
Anhydrous diethyl ether or dichloromethane (50 mL)
-
Round-bottom flask (100 mL)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve the aniline derivative (10 mmol) and triethylamine (22 mmol) in 30 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of diethyl phosphite (10 mmol) in carbon tetrachloride (10 mL).
-
Add the diethyl phosphite solution dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
A precipitate of triethylamine hydrochloride will form. Filter off the salt and wash it with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.
Visualizations
Experimental Workflow for Solid-Liquid Biphase Phosphorylation
Caption: Workflow for the solid-liquid biphase phosphorylation of anilines.
Logical Relationship of Phosphorylation Methods
Caption: Overview of key methods for aniline phosphorylation.
Signaling Pathway Modulation by a Phosphorylated Small Molecule
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates cell proliferation, differentiation, and survival. Aberrant signaling in this pathway is a hallmark of many cancers. Phosphorylated small molecules, such as derivatives of anilines, can be designed as kinase inhibitors to modulate this pathway.
Caption: MAPK signaling cascade and potential inhibition by a phosphorylated aniline derivative.
Troubleshooting & Optimization
Technical Support Center: Optimizing Aniline Phosphate Catalysis
Welcome to the technical support center for aniline phosphate catalysis. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a chiral phosphoric acid (CPA) catalyst?
A: Chiral phosphoric acids (CPAs) are versatile Brønsted acid organocatalysts that typically operate through a bifunctional mechanism. The catalyst's proton (Brønsted acid site) activates an electrophile (like an imine), while the phosphoryl oxygen (Lewis base site) simultaneously organizes and activates the nucleophile. This dual activation within the catalyst's chiral pocket is crucial for achieving high levels of stereocontrol.[1][2]
Q2: How do the 3,3'-substituents on a BINOL-derived phosphoric acid catalyst influence the reaction?
A: The substituents at the 3,3'-positions of the BINOL backbone are critical for stereoinduction.[3] They create a well-defined chiral pocket around the active site. The size and nature of these groups control access to the catalytic center, influencing the orientation of the substrates and ultimately determining the enantioselectivity of the reaction. Selecting a catalyst with the appropriate steric bulk at these positions is a key factor in reaction optimization.[3]
Q3: What is the role of water in chiral phosphoric acid catalysis? Should my reaction be perfectly dry?
A: The role of water is complex and reaction-dependent.
-
Detrimental: In many cases, water can compete with the substrate for hydrogen bonding to the catalyst, potentially inhibiting the reaction or reducing enantioselectivity. For reactions sensitive to water, especially when using aqueous reagents like hydrogen peroxide, the use of a desiccant such as MgSO₄ can be crucial for efficiency.[4]
-
Beneficial: Conversely, in some reactions, trace amounts of water are essential for achieving high stereocontrol.[1] Water can participate in the hydrogen-bonding network, stabilizing the transition state. For certain reactions in aqueous solutions, hydrophobic interactions can create a pocket that excludes bulk water from the catalytic site, allowing the reaction to proceed with high yield and enantioselectivity.[5]
-
Recommendation: It is crucial to test both anhydrous conditions and the deliberate addition of small amounts of water during optimization to determine its effect on your specific transformation.
Q4: Can aniline itself pose challenges as a substrate or nucleophile?
A: Yes. Aniline is a highly reactive nucleophile and a Lewis base.[6][7]
-
Overreactivity: Its high nucleophilicity can lead to multiple additions or side reactions, such as the formation of 2,4,6-trisubstituted products in halogenation reactions.[7]
-
Catalyst Inhibition: As a Lewis base, the lone pair on the nitrogen can form a salt complex with Lewis acid catalysts, deactivating them. This is a known issue in Friedel-Crafts reactions.[6][7] With Brønsted acids like phosphoric acid, protonation of the aniline can form an anilinium ion, which is a strongly deactivating, meta-directing group, potentially halting the desired reaction or leading to unexpected products.[6]
-
Solution: To mitigate these issues, the amino group can be temporarily protected, for example, by acetylation to form acetanilide. This attenuates the activating effect and reduces basicity, allowing for more controlled reactions. The protecting group can be removed later via hydrolysis.[6][7]
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Consider switching to a more acidic catalyst, such as a chiral phosphoramide or a catalyst with more electron-withdrawing groups on the backbone. |
| Catalyst Inhibition/Deactivation | If using aniline or a basic substrate, it may be protonated by the catalyst, forming an unreactive salt. Consider protecting the basic functional group. Ensure starting materials are pure and free of basic or other catalyst poisons. |
| Incorrect Solvent | The solvent can significantly impact reactivity. Perform a solvent screen with common options like Toluene, Dichloromethane (DCM), Chloroform, and ethers (e.g., MTBE). A change in solvent polarity can dramatically affect reaction rates. |
| Temperature Too Low | While lower temperatures often improve selectivity, they also slow down the reaction rate. If conversion is the primary issue, try running the reaction at a higher temperature (e.g., room temperature or 40-60 °C) to establish a baseline.[8] |
| Substrate Steric Hindrance | Highly hindered substrates may react slowly. Increasing the temperature or using a catalyst with a more open chiral pocket (less bulky 3,3'-substituents) might be necessary. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst Choice | This is the most common cause. The steric and electronic properties of the 3,3'-substituents are paramount. Screen a panel of catalysts with varying bulk (e.g., Phenyl, Naphthyl, 2,4,6-triisopropylphenyl (TRIP)) to find the optimal match for your substrates.[3] |
| Incorrect Temperature | The effect of temperature on enantioselectivity can be unpredictable. While conventional wisdom suggests lower temperatures increase ee, some CPA-catalyzed reactions show improved selectivity at higher temperatures.[8] It is essential to screen a range of temperatures (e.g., -20 °C, 0 °C, RT, 40 °C). |
| Suboptimal Solvent | Solvent choice is critical for stereocontrol. A solvent screen is highly recommended. Non-polar solvents like Toluene often provide a good starting point, but polar solvents like DCM should also be tested.[8] |
| Presence or Absence of Water/Additives | As discussed in the FAQ, water can either improve or diminish enantioselectivity. Test the reaction under strictly anhydrous conditions (using molecular sieves or MgSO₄) and with the addition of a controlled amount of water.[1][4] |
| Uncatalyzed Background Reaction | If the reaction proceeds without the catalyst (albeit slowly), this racemic background reaction will erode the overall enantioselectivity. Try running the reaction at a lower temperature to slow the background reaction more than the catalyzed one, or use a higher catalyst loading to accelerate the chiral pathway. |
Data Presentation: Optimization Tables
Effective optimization requires systematic screening of variables. Below are template tables based on common optimization procedures for a hypothetical Friedel-Crafts alkylation of an indole with an imine derived from aniline.
Table 1: Catalyst and Solvent Screening Reaction Conditions: Substrate A (0.1 mmol), Substrate B (0.11 mmol), Catalyst (10 mol%), Solvent (0.1 M), Room Temperature, 12 h.
| Entry | Catalyst (CPA) | 3,3'-Substituent | Solvent | Yield (%) | e.r. (ee %) |
| 1 | CPA-1 | Phenyl | Toluene | 85 | 80:20 (60) |
| 2 | CPA-2 | 1-Naphthyl | Toluene | 90 | 90:10 (80) |
| 3 | CPA-3 | TRIP | Toluene | 95 | 97:3 (94) |
| 4 | CPA-3 | TRIP | DCM | 92 | 95:5 (90) |
| 5 | CPA-3 | TRIP | CHCl₃ | 96 | 96:4 (92) |
| 6 | CPA-3 | TRIP | MTBE | 75 | 94:6 (88) |
Table 2: Temperature and Catalyst Loading Optimization Reaction Conditions: Substrate A (0.1 mmol), Substrate B (0.11 mmol), Catalyst CPA-3, Toluene (0.1 M), 12 h.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | e.r. (ee %) |
| 1 | 10 | RT (20 °C) | 95 | 97:3 (94) |
| 2 | 10 | 0 | 91 | 98:2 (96) |
| 3 | 10 | -20 | 65 | >99:1 (>98) |
| 4 | 5 | -20 | 58 | >99:1 (>98) |
| 5 | 1 | -20 | 25 | 95:5 (90) |
Experimental Protocols
General Protocol for a Batch Reaction (Transfer Hydrogenation)
This protocol describes a general procedure for the asymmetric transfer hydrogenation of a quinoline using a chiral phosphoric acid and a Hantzsch ester.[9]
-
Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., TRIP catalyst, 0.01 mmol, 5 mol%).
-
Reagent Addition: Add the quinoline substrate (0.2 mmol, 1.0 equiv.).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., Toluene, 2.0 mL).
-
Initiation: Add the Hantzsch ester (0.24 mmol, 1.2 equiv.) to the solution.
-
Reaction: Seal the vial and stir the reaction mixture at the optimized temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
-
Analysis: Determine the yield and analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Logical & Experimental Workflows
References
- 1. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. Chiral phosphoric acid-catalyzed Friedel–Crafts reaction of 2,5-disubstituted and 2-monosubstituted pyrroles with isoindolinone-derived ketimines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00326D [pubs.rsc.org]
- 9. General, Modular Access toward Immobilized Chiral Phosphoric Acid Catalysts and Their Application in Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in aniline phosphate synthesis
Welcome to the technical support center for aniline phosphate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for this compound synthesis?
This compound is formed through a simple acid-base reaction between aniline, a weak base, and phosphoric acid, a polyprotic acid. The lone pair of electrons on the nitrogen atom of aniline accepts a proton (H⁺) from phosphoric acid, forming the anilinium cation.[1] The resulting salt is anilinium phosphate.
Q2: What are the pKa values for aniline and phosphoric acid, and why are they important?
The pKa of the anilinium ion is approximately 4.6.[2] Phosphoric acid has three pKa values: pKa₁ ≈ 2.15, pKa₂ ≈ 7.2, and pKa₃ ≈ 12.37. The significant difference between the pKa of the anilinium ion and the first pKa of phosphoric acid indicates that the acid-base reaction is favorable.[3] Understanding these values is crucial for controlling the stoichiometry and pH of the reaction to ensure the desired salt is formed.
Q3: What are the potential stoichiometries for this compound?
Given that phosphoric acid is triprotic, different salt forms are theoretically possible depending on the molar ratio of aniline to phosphoric acid used in the synthesis. The most common form synthesized is likely the anilinium dihydrogen phosphate (C₆H₅NH₃⁺)(H₂PO₄⁻), resulting from a 1:1 molar ratio, as this involves the most acidic proton of phosphoric acid.[4][5]
Experimental Protocol: Synthesis of Anilinium Dihydrogen Phosphate
This protocol describes a general method for the synthesis of anilinium dihydrogen phosphate.
Materials:
-
Aniline (freshly distilled and colorless)
-
Orthophosphoric acid (85% aqueous solution)
-
Ethanol (absolute)
-
Diethyl ether
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Reactants:
-
Dissolve 10.0 g (0.107 mol) of freshly distilled aniline in 50 mL of absolute ethanol in a 250 mL Erlenmeyer flask with magnetic stirring.
-
In a separate beaker, cautiously add 12.4 g (0.107 mol) of 85% orthophosphoric acid to 20 mL of absolute ethanol. Caution: This may be an exothermic process.
-
-
Reaction:
-
Slowly add the phosphoric acid solution dropwise to the stirring aniline solution at room temperature.
-
A white precipitate should begin to form.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
-
Isolation of the Product:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 20 mL portions of cold diethyl ether to remove any unreacted aniline.
-
-
Drying:
-
Dry the product in a vacuum oven at 50°C or in a vacuum desiccator over a suitable desiccant until a constant weight is achieved.
-
Expected Yield: ~85-95%
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete precipitation. | Ensure the reaction mixture is sufficiently cooled before filtration. Try adding the reaction mixture to a larger volume of a non-polar "anti-solvent" like diethyl ether to induce further precipitation. |
| Loss of product during washing. | Use a minimal amount of cold solvent for washing the precipitate. Ensure the chosen wash solvent has low solubility for the this compound salt. | |
| Inaccurate stoichiometry. | Carefully measure the molar equivalents of aniline and phosphoric acid. Use a slight excess of the acid if aniline contamination is a concern, as the excess acid is often easier to remove. | |
| Discolored Product (Yellow/Brown) | Oxidation of aniline starting material. | Use freshly distilled, colorless aniline for the synthesis. Aniline is prone to oxidation and darkens on exposure to air and light.[6] Purification of aniline can be done by distillation.[7][8][9] |
| Oxidation during the reaction or workup. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure of the reactants and product to air and light. | |
| Oily or Gummy Product Instead of Crystals | Presence of impurities. | Ensure the purity of the starting materials. Impurities can inhibit crystallization. |
| Incorrect solvent system. | This compound may have a high solubility in the chosen solvent. Experiment with different solvent systems or solvent/anti-solvent combinations. Slow evaporation or vapor diffusion techniques may also promote crystallization.[10] | |
| Rapid precipitation. | Cool the reaction mixture more slowly to allow for the formation of larger, more well-defined crystals. | |
| Product is Hygroscopic (Absorbs Moisture from the Air) | Inherent property of the salt. | Store the final product in a tightly sealed container in a desiccator. |
| Presence of residual hygroscopic starting materials (e.g., phosphoric acid). | Ensure the product is thoroughly washed and dried. | |
| Inconsistent Melting Point | Impure product. | Recrystallize the product from a suitable solvent to improve purity. |
| Presence of different salt stoichiometries. | Carefully control the molar ratio of reactants. Characterize the product using analytical techniques like NMR or titration to confirm the stoichiometry. | |
| Product Decomposes Over Time | Instability of the aniline moiety. | Store the product in a cool, dark place, and under an inert atmosphere if necessary.[6] |
Quantitative Data Summary
| Parameter | Value | Reference |
| pKa of Anilinium ion (C₆H₅NH₃⁺) | ~ 4.6 | [2] |
| pKa₁ of Phosphoric Acid (H₃PO₄) | ~ 2.15 | [11][12] |
| pKa₂ of Phosphoric Acid (H₂PO₄⁻) | ~ 7.20 | [11][12] |
| pKa₃ of Phosphoric Acid (HPO₄²⁻) | ~ 12.37 | [11][12] |
| Molecular Weight of Aniline | 93.13 g/mol | |
| Molecular Weight of Phosphoric Acid | 98.00 g/mol | |
| Molecular Weight of Anilinium Dihydrogen Phosphate | 191.13 g/mol | [13] |
| Theoretical Yield (from 10g Aniline) | ~20.5 g | |
| Typical Experimental Yield | 85-95% |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Acid-base reaction between aniline and phosphoric acid.
Caption: Troubleshooting logic for common this compound synthesis issues.
References
- 1. CN102249933A - Preparation method of p-amino-N,N-dimethyl this compound - Google Patents [patents.google.com]
- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Anilinium dihydrogen phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. chembk.com [chembk.com]
- 9. Anilinium hydrogen phosphite | C6H9NO3P+ | CID 6328245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. unifr.ch [unifr.ch]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 13. Aniline;phosphate | C6H7NO4P-3 | CID 6365688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Aniline Phosphate
Welcome to the technical support center for the purification of crude aniline phosphate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound?
This compound is an organic salt formed from the reaction of aniline, an aromatic amine, with phosphoric acid. It consists of an anilinium cation and a phosphate anion.[1]
Q2: What are the most common impurities in crude this compound?
Crude this compound can contain several types of impurities:
-
Process-Related Impurities: These include unreacted starting materials such as residual aniline and phosphoric acid.[2]
-
Degradation Impurities: Aniline is highly susceptible to oxidation, especially when exposed to air and light. This process forms strongly colored impurities, often appearing as yellow, red, or brown tints in the crude product.[3][4][5][6] Polymeric by-products can also form during synthesis or prolonged storage.[2][4]
-
Synthesis By-products: Depending on the synthesis route for the initial aniline, other related aromatic compounds may be present.
Q3: My crude this compound is reddish-brown, not off-white. What caused this, and is it salvageable?
The discoloration is almost certainly due to the oxidation of the aniline component.[3][6] Freshly distilled aniline is a colorless to pale yellow oil, but it darkens upon exposure to air, forming colored impurities.[3][6] The product is definitely salvageable. A simple purification method like recrystallization is typically very effective at removing these colored, oxidized impurities, yielding a white or off-white crystalline solid.
Q4: How can I assess the purity of my this compound before and after purification?
Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of aniline and its derivatives without the need for derivatization.[7] It can separate this compound from unreacted aniline and most organic impurities.
-
Gas Chromatography (GC): GC is also a common technique, though it may require a derivatization step for polar compounds like this compound to improve volatility and thermal stability.[7][8]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to broaden and become depressed.
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to qualitatively assess purity. A pure compound should ideally show a single spot.
Q5: What is the recommended purification method for crude this compound?
For solid organic salts like this compound, recrystallization is the most common and effective purification method. It relies on the difference in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures.
Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation After Cooling | 1. Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.2. Excess Solvent: Too much solvent was used, keeping the compound fully dissolved.3. Supersaturation: The solution is supersaturated and requires nucleation to begin crystallization. | 1. Select a different solvent or a solvent mixture where the compound has lower solubility when cold.2. Boil off some of the solvent to increase the concentration and attempt to cool again.3. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure this compound if available. |
| Product Oiling Out (Forms an Oil Instead of Crystals) | 1. High Impurity Level: Impurities are preventing the formation of a crystal lattice.2. Cooling Too Rapidly: The solution was cooled too quickly, not allowing time for crystals to form.3. Incorrect Solvent: The boiling point of the solvent is higher than the melting point of the impure product. | 1. Attempt to purify further. Try washing the crude material with a solvent that dissolves the impurities but not the product before recrystallization.2. Re-heat the solution until the oil dissolves, then allow it to cool much more slowly. Insulating the flask can help.3. Choose a solvent with a lower boiling point. |
| Sample Discolors During Purification | Oxidation: The aniline moiety is being oxidized by air, especially at the high temperatures used for dissolution. | 1. Minimize the boiling time.2. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible.3. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
| Inconsistent TLC Results (Streaking or Fading Spots) | 1. Sample Overload: Too much sample was spotted on the TLC plate.2. Incorrect Mobile Phase: The solvent system is too polar or not polar enough, or its pH is unsuitable for the analyte.3. Analyte Instability: Aniline can oxidize on the silica gel plate, causing the spot to change color or fade.[4] | 1. Dilute the sample solution before spotting.2. Adjust the polarity of your eluent. For a basic compound like aniline, adding a small amount of base (e.g., triethylamine) to the mobile phase can reduce streaking.3. Run and visualize the TLC plate promptly after development. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general method for recrystallizing crude this compound. The ideal solvent must be determined experimentally.
Objective: To remove impurities from crude this compound by crystallization.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring)
-
Buchner funnel and filter flask
-
Filter paper
-
Selected recrystallization solvent (e.g., isopropanol, ethanol, water, or mixtures thereof)
-
Ice bath
Methodology:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. A good solvent will dissolve the crude this compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a stir bar. Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of this compound fractions.
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane)
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate)
Methodology:
-
Sample Preparation: Prepare dilute solutions of the crude material and the purified crystals in a suitable solvent (e.g., methanol).
-
Spotting: Using a capillary spotter, apply small spots of each solution to the baseline of a TLC plate. It is good practice to also spot a co-spot (both crude and pure on the same spot) to see differences clearly.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Circle any visible spots.
-
(Optional) Staining: If spots are not clearly visible, dip the plate in a potassium permanganate stain and gently heat it with a heat gun to develop the spots.
-
Analysis: A pure sample should ideally result in a single, well-defined spot. Compare the TLC of the crude and purified samples to confirm the removal of impurities.
Visualizations and Data
Data Presentation
The following table summarizes potential solvents for the recrystallization of this compound. The optimal choice depends on the specific impurities present and must be determined experimentally.
| Solvent | Boiling Point (°C) | Properties | Suitability Notes |
| Isopropanol | 82.5 | Polar protic | Good starting point. Often provides a good balance of solubility. |
| Ethanol | 78.4 | Polar protic | Similar to isopropanol; may be slightly too soluble. |
| Water | 100 | Highly polar protic | Good for highly polar salts. May require a co-solvent like ethanol or isopropanol to reduce solubility. |
| Ethanol/Water Mix | Variable | Polar protic | A mixture can be fine-tuned to achieve optimal solubility for high recovery. |
| Acetone | 56 | Polar aprotic | May be effective, but its low boiling point can lead to rapid evaporation and premature crystallization. |
Experimental Workflows and Diagrams
Caption: General workflow for the purification of crude this compound via recrystallization.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
References
- 1. Aniline;phosphate | C6H7NO4P-3 | CID 6365688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. ANILINE - Ataman Kimya [atamanchemicals.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Laboratory determination of aniline (CAS: 62-53-3) - Analytice [analytice.com]
Stability of aniline phosphate under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of aniline phosphate under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low yield or disappearance of starting material. | Degradation of this compound. this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions. It can also be sensitive to heat and light. | - Control the pH of your reaction mixture. For optimal stability, storage at pH 7 and 4°C is recommended.[1] - Protect the reaction from light by using amber glassware or covering the reaction vessel. - If heating is necessary, use the lowest effective temperature and minimize the reaction time. |
| Formation of colored impurities (e.g., brown or yellow). | Oxidation and/or polymerization of aniline. Aniline, a potential degradation product of this compound, is known to darken on exposure to air and light, forming resinous masses.[1] | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Ensure solvents are degassed before use. - Purify the this compound before use if it has been stored for an extended period or shows signs of discoloration. |
| Inconsistent reaction rates or product profiles. | Variability in the stability of this compound under the reaction conditions. The rate of hydrolysis is highly dependent on pH and temperature. | - Precisely control and monitor the pH and temperature of the reaction. - Use buffered solutions where appropriate to maintain a stable pH. - Refer to the kinetic data in the tables below for guidance on expected hydrolysis rates under different acidic conditions. |
| Precipitate formation. | Formation of insoluble degradation products or salts. | - Characterize the precipitate to identify its composition. - Adjust the solvent system or pH to improve the solubility of all components. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the phosphorus-nitrogen (P-N) bond to yield aniline and phosphoric acid.[2][3][4] This reaction is catalyzed by both acid and base. Other potential degradation pathways, particularly for the aniline moiety, include oxidation and photodegradation, which can lead to colored impurities and polymeric byproducts.[1][5]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Hydrolysis is observed in both acidic and alkaline conditions. Kinetic studies on substituted aniline phosphates show that the rate of hydrolysis in acidic media can increase with acid concentration up to a certain point, after which it may decrease due to factors like water activity.[2][4] For aniline and its derivatives, storage at a neutral pH of 7 and low temperatures (4°C) provides the best stability.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Storage at pH 7 and 4°C is recommended for solutions of aniline derivatives.[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not extensively documented, aniline itself is known to darken upon exposure to light.[1] Therefore, it is best practice to protect this compound and its solutions from light to prevent potential photodegradation. Studies on the photocatalytic degradation of aniline have identified products such as azobenzene, p-benzoquinone, and nitrobenzene, suggesting that light can induce significant chemical changes.[5]
Q5: What is the thermal stability of this compound?
Quantitative Data Summary
Table 1: Summary of Hydrolysis Studies on Substituted Aniline Phosphates in Acidic Media
| Compound | Temperature (°C) | Acid Medium | Key Findings | Reference |
| Tri-2,5-diethoxy this compound | 98 | 0.01-5 M HCl | The reactive species is the conjugate acid form. The hydrolysis is a bimolecular nucleophilic reaction. | [7] |
| Tri-p-propoxy this compound | 97 ± 0.5 | 0.1-6.0 M HCl | The rate of hydrolysis increases with acidity up to 4.0 M HCl. The reaction proceeds via a bimolecular mechanism with P-N bond fission. | [2] |
| Mono-p-sulphonic Acid this compound | 98 | 0.1-7.0 M HCl | The reaction exhibits acid catalysis and involves P-N bond fission. | [3][8] |
| Mono-2,4-dichloro this compound | 50 | 0.01-7.0 M HCl | A rate maximum is observed at 4.0 M HCl, with a decrease in rate at higher concentrations. The reaction is bimolecular with P-N bond fission. | [4] |
| Mono-4-methyl-2-nitro this compound | 50 | pH 0.00-7.46 (Buffers) | The rate increases with pH up to 4.17, involving both mononegative and neutral species. The reaction is bimolecular with P-N bond fission. | [9] |
| Mono-p-butyl this compound | 98 | 0.01-7.0 M HCl | Exhibits acid catalysis and involves neutral species. | [10] |
Experimental Protocols
Protocol for Assessing the Stability of this compound (Based on ICH Guidelines)
This protocol outlines a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound. The International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products) provide the framework for this protocol.[2][7]
1. Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Organic solvents (e.g., acetonitrile, methanol, DMSO, DMF)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber (with UV and visible light sources)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for the analysis of aniline and its derivatives (e.g., C18 or mixed-mode)[11][12]
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile). The concentration should be chosen to give a good response on the HPLC-UV system.
3. Forced Degradation Studies:
-
Acid Hydrolysis:
-
Treat the stock solution with 0.1 M HCl.
-
Incubate at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Treat the stock solution with 0.1 M NaOH.
-
Incubate at 60°C and sample at various time points.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with 3% H₂O₂.
-
Keep at room temperature and sample at various time points.
-
-
Thermal Degradation:
-
Expose solid this compound and its solution to dry heat at 80°C.
-
Sample at various time points.
-
-
Photostability:
-
Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
4. Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating this compound from its degradation products.
-
Example HPLC Conditions: [11][12]
-
Column: Primesep 100 mixed-mode or a C4 column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., sulfuric acid or acetate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 200 nm or 270 nm).
-
-
Validate the analytical method according to ICH Q2 guidelines.
5. Data Analysis:
-
Quantify the amount of this compound remaining and the amount of each degradation product formed at each time point.
-
Calculate the degradation rate for each condition.
-
Identify the major degradation products, potentially using mass spectrometry (LC-MS) for structural elucidation.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkaline phosphatase revisited: hydrolysis of alkyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. asianpubs.org [asianpubs.org]
- 9. scispace.com [scispace.com]
- 10. asianpubs.org [asianpubs.org]
- 11. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Side reactions and byproducts in aniline phosphate chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aniline phosphate chemistry. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of aniline phosphates?
A1: The most prevalent side reactions in this compound synthesis, particularly when using phosphorylating agents like phosphorus oxychloride (POCl₃), include:
-
Over-phosphorylation: Aniline has a nucleophilic amine group that can react with more than one equivalent of the phosphorylating agent, or multiple aniline molecules can react with a single phosphorylating agent. This can lead to the formation of byproducts such as N,N'-diphenylphosphorodiamidic chloride and N,N',N''-triphenylphosphoric triamide.
-
Hydrolysis: Phosphorus oxychloride and its intermediates are highly susceptible to hydrolysis. The presence of moisture in the reactants or solvent can lead to the formation of phosphoric acid, which can protonate the aniline and deactivate it towards the desired reaction. The intermediate N-phenylphosphoramidic dichloride can also hydrolyze to form N-phenylphosphoramidic acid and subsequently aniline and phosphoric acid. The P-N bond in the final phosphoramidate product can also be cleaved under acidic conditions.[1][2]
-
Reaction with Solvent or Base: The choice of solvent and base is critical. Protic solvents can compete with aniline in reacting with the phosphorylating agent. Certain bases, if nucleophilic, can also react to form undesired byproducts.
-
Formation of Pyrophosphates: In the presence of excess phosphorylating agent and trace moisture, pyrophosphate linkages can form, leading to complex mixtures of byproducts.
Q2: What are the typical byproducts formed when using phosphorus oxychloride (POCl₃) to phosphorylate aniline?
A2: When reacting aniline with POCl₃, a range of byproducts can be formed depending on the stoichiometry, reaction temperature, and addition rate. Key byproducts include:
-
N-phenylphosphoramidic dichloride: This is the initial product of the reaction of one equivalent of aniline with POCl₃.
-
Bis(phenylamino)phosphoryl chloride: Formed when a second molecule of aniline reacts with N-phenylphosphoramidic dichloride.
-
Tris(phenylamino)phosphine oxide (Triphenylphosphoramide): The product of the reaction of a third molecule of aniline.
-
Hydrolysis products: As mentioned in Q1, hydrolysis of POCl₃ and its intermediates can lead to various phosphoric and phosphoramidic acids.
Q3: How does pH affect the stability of the P-N bond in aniline phosphates?
A3: The stability of the phosphoramidate (P-N) bond is highly dependent on pH. Generally, phosphoramidates are relatively stable under neutral and alkaline conditions. However, under acidic conditions, the nitrogen atom of the P-N bond can be protonated, making it a better leaving group and thus facilitating the cleavage of the P-N bond through nucleophilic attack by water.[1][2] This is a critical consideration during reaction work-up and purification.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Product
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled aniline and POCl₃. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of aniline may be used to drive the reaction to the desired mono-phosphorylated product, but a large excess can lead to over-phosphorylation. |
| Suboptimal Reaction Temperature | The reaction of aniline with POCl₃ is often exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of POCl₃ to prevent side reactions. The reaction may then be allowed to slowly warm to room temperature or gently heated to ensure completion. |
| Inefficient Mixing | Ensure vigorous stirring throughout the reaction to maintain homogeneity and promote efficient reaction between the reagents. |
| Hydrolysis during Work-up | If an aqueous work-up is necessary, use a biphasic system and quickly extract the product into an organic solvent. Use a mild base to neutralize any excess acid, but avoid strongly acidic or basic conditions for extended periods to prevent P-N bond cleavage. |
Issue 2: Presence of Multiple Products in the Reaction Mixture (Observed by TLC, HPLC, or NMR)
| Possible Cause | Troubleshooting Step |
| Over-phosphorylation | This is a common issue. To favor the formation of the mono-phosphorylated product, add the phosphorylating agent (e.g., POCl₃) slowly and at a low temperature to a solution of aniline. Using a slight excess of aniline can also help. |
| Hydrolysis of Intermediates | As with low yield, rigorously exclude moisture from the reaction. |
| Side reactions with the solvent | Use an inert, aprotic solvent such as dichloromethane, chloroform, or toluene. |
| Incorrect work-up procedure | Analyze a small aliquot of the crude reaction mixture before work-up to determine if the byproducts are formed during the reaction or the work-up. Adjust the work-up conditions accordingly (e.g., avoid acidic pH). |
Experimental Protocols
Key Experiment: Synthesis of Diethyl phenylphosphoramidate
This protocol describes a general procedure for the synthesis of a dialkyl this compound.
Materials:
-
Aniline
-
Diethyl chlorophosphate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl chlorophosphate (1 equivalent) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes hypothetical data on how reaction conditions can influence the product distribution in the reaction of aniline with POCl₃.
| Aniline:POCl₃ Ratio | Temperature (°C) | Desired Product (N-phenylphosphoramidic dichloride) Yield (%) | Byproduct (Bis(phenylamino)phosphoryl chloride) Yield (%) | Other Byproducts (%) |
| 1:1 | 0 | 75 | 15 | 10 |
| 1:1 | 25 | 60 | 25 | 15 |
| 2:1 | 0 | 40 | 50 | 10 |
| 2:1 | 25 | 25 | 65 | 10 |
Visualizations
Caption: Experimental workflow for the synthesis of diethyl phenylphosphoramidate.
References
- 1. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the enantioselectivity of aniline phosphate catalysts
Welcome to the technical support center for chiral aniline phosphate catalysts. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are chiral this compound catalysts and how do they induce enantioselectivity?
Chiral phosphoric acids (CPAs), often based on a BINOL (1,1'-bi-2-naphthol) backbone, are a class of Brønsted acid organocatalysts. They induce enantioselectivity by forming a well-defined, chiral 3D environment through hydrogen bonding and other non-covalent interactions with the substrate(s). This chiral pocket or binding site preferentially stabilizes the transition state leading to one enantiomer over the other. The bulky groups on the catalyst, such as in TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate), are crucial for creating this selective environment.[1][2]
Q2: What is the proposed mechanism for catalysis?
In many reactions, the CPA acts as a bifunctional catalyst. The acidic proton activates an electrophile, while the basic oxygen of the phosphate group organizes the nucleophile. This dual activation within the chiral pocket lowers the energy of the desired transition state. In some cases involving co-catalysts like boronic acids, the mechanism can involve the formation of mixed anhydrides or other activated species, though a hydrogen bonding activation mode is often favored.[3]
Q3: Are there alternatives to traditional CPA catalysis?
Yes, new strategies are continually being developed. These include:
-
Synergistic Catalysis: Using CPAs in combination with other catalysts, such as palladium or gold complexes, to achieve unique reactivity and high enantioselectivity.[4][5]
-
Chiral Anion Phase Transfer (CAPT) Catalysis: This strategy uses a chiral anion, generated from the CPA, to control the stereochemical outcome of a reaction.[3]
-
Photocatalysis: Hybrid catalysts that incorporate both a chiral phosphoric acid unit and a photocatalyst motif can be used in visible-light mediated reactions to achieve enantioselectivity.[2]
Troubleshooting Guide: Enhancing Enantioselectivity
Q1: My enantiomeric excess (% ee) is lower than expected. What are the primary experimental parameters I should investigate?
Low enantioselectivity is a common issue that can often be resolved by systematically optimizing reaction conditions. The most influential factors are typically concentration, catalyst loading, and temperature.
-
Concentration: Diluting the reaction mixture can significantly improve enantioselectivity. In one study, diluting the concentration from 0.025 M to 0.0025 M increased the ee from 55% to 72%.[1] This is often attributed to minimizing background reactions or catalyst aggregation.
-
Catalyst Loading: There is often an optimal catalyst loading. While increasing loading can improve reaction rate, it may not always lead to better ee. Conversely, lowering the loading can enhance selectivity. For example, decreasing the catalyst loading from 10 mol % to 5 mol % improved the ee from 72% to 73% while maintaining a high yield.[1]
-
Temperature: Lowering the reaction temperature is a standard strategy for increasing enantioselectivity, as it amplifies the small energy difference between the diastereomeric transition states. Sub-ambient temperatures (e.g., -10 to -20 °C) often provide optimal results.[6]
Q2: My reaction is very slow. How can I increase the rate without significantly decreasing the enantioselectivity?
Balancing reaction rate and selectivity is a key challenge. If lowering the temperature for higher ee makes the reaction impractically slow, consider the following:
-
Modest Temperature Increase: A slight increase in temperature can sometimes accelerate the reaction without a major loss in enantioselectivity. For instance, a reaction at 20 °C might finish in 5 hours with 94% ee, while the same reaction at -10 °C takes 48 hours to achieve 96% ee.[6]
-
Catalyst Loading Adjustment: While very low catalyst loadings can improve selectivity, they can also reduce the reaction rate.[1] A modest increase in catalyst loading might be necessary to achieve full conversion in a reasonable timeframe.
-
Use of Additives: In some systems, additives can increase the reaction rate. Boronic acids and their corresponding boroxines have been shown to enhance rates, although their effect on enantioselectivity must be carefully evaluated as they can also promote background reactions.[3]
Q3: How do I select the optimal solvent and catalyst for my specific substrate?
Solvent and catalyst choice are critical and often substrate-dependent.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst's active conformation and interactions with the substrate. A screening of solvents (e.g., toluene, CH2Cl2, PhCF3) is recommended during optimization.[4][6]
-
Catalyst Screening: The steric and electronic properties of the CPA are paramount. Catalysts with bulky 3,3' substituents, like TRIP, are often effective. However, for different substrates, other catalysts like (R)-TCYP may prove superior.[3] A preliminary screening of a small library of CPAs is a valuable first step.
Q4: Can additives or co-catalysts improve my results?
Yes, additives can play a crucial role. In certain oxa-Michael additions, switching from a boronic acid to its corresponding boroxine not only decreased the required reaction time but also improved the selectivity factor from 23 to 27.[3] In other systems involving metal catalysis, additives can act as hydrogen-bond donors, generating active cationic chiral ion-pair intermediates that lead to high enantioselectivity.[5]
Data Summary Tables
Table 1: Effect of Concentration and Catalyst Loading on Enantioselectivity [1]
| Entry | Catalyst Loading (mol %) | Concentration (M) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 10 | 0.025 | 99 | 55 |
| 2 | 10 | 0.0025 | 99 | 72 |
| 3 | 5 | 0.0025 | 97 | 73 |
| 4 | 1 | 0.0025 | 45 | 72 |
Table 2: Effect of Temperature on Enantioselectivity and Reaction Time [6]
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | N,N-dimethyl-3-anisidine | -10 | 48 | 86 | 96 |
| 2 | N,N-dimethyl-3-anisidine | 20 | 5 | 85 | 94 |
Key Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization
This protocol is a representative workflow for optimizing a CPA-catalyzed reaction based on common laboratory practices.[1]
-
Preparation: To a flame-dried vial under an inert atmosphere (N2 or Ar), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol %).
-
Solvent and Substrate Addition: Add the chosen anhydrous solvent (e.g., 1,2-DCE) to achieve the desired concentration (e.g., 0.0025 M). Add the limiting substrate (1.0 eq), followed by the excess reagent.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or sub-ambient).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for 1H NMR analysis.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the product.
-
Analysis: Determine the yield by mass of the isolated product. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.
-
Column Selection: Choose a chiral column known to be effective for the class of compound being analyzed (e.g., Chiralcel OD-H, AD-H, etc.).
-
Method Development: Develop an isocratic mobile phase method, typically using a mixture of hexane and isopropanol. Adjust the ratio of the solvents to achieve good separation of the enantiomer peaks within a reasonable retention time.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will appear as separate peaks.
-
Calculation: The % ee is calculated from the integrated areas of the two peaks using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
Visual Guides
Caption: A workflow for troubleshooting and optimizing reaction conditions to increase enantioselectivity.
Caption: Key factors that influence the enantioselectivity of a chiral phosphoric acid-catalyzed reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hybrid Catalysts for Enantioselective Photo-Phosphoric Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Kinetic Resolution/Desymmetrization of Para-Quinols: A Case Study in Boronic-Acid-Directed Phosphoric Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Handling and storage recommendations for aniline phosphate
This technical support center provides guidance on the handling, storage, and use of aniline phosphate, with a focus on its application as a component in thin-layer chromatography (TLC) visualization reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a salt formed from aniline and phosphoric acid. Its primary hazards are associated with the aniline component, which is toxic if swallowed, in contact with skin, or if inhaled.[1] Aniline is also suspected of causing genetic defects and cancer and can cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1] Direct contact can cause skin and eye irritation.[2]
Q2: What are the proper storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It is sensitive to light and moisture and should be protected from both.[1] The recommended storage temperature is typically between 15–25°C.[4] It should be stored separately from incompatible materials such as strong oxidizing agents, acids, and alkalis.[5]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles.[3]
-
Skin Protection: Chemical-resistant gloves and impervious clothing.[1][3]
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhaling dust or vapors.[3]
Q4: What should I do in case of accidental exposure to this compound?
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] In all cases of exposure, seek immediate medical attention.[2][3]
Q5: My diphenylamine-aniline-phosphoric acid TLC stain is not working. What are some common causes?
Failure of the TLC stain can be due to several factors:
-
Improper reagent preparation: The ratios of the components are critical.
-
Degraded reagent: The solution can degrade over time, especially if exposed to light.
-
Insufficient heating: The color development reaction requires a specific temperature and time.
-
Inactive compound: The target molecules on the TLC plate may not be susceptible to this particular stain.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 15–25 °C | [4] |
| TLC Reagent Composition | 4 g diphenylamine, 4 ml aniline, 20 ml 85% phosphoric acid in 200 ml acetone | [3] |
| TLC Plate Heating Temperature | 85–120 °C | [1][3] |
| TLC Plate Heating Time | 5–15 minutes | [1][5] |
Experimental Protocol: Visualization of Glycoconjugates on TLC using Diphenylamine-Aniline-Phosphoric Acid Reagent
This protocol describes the preparation and application of a diphenylamine-aniline-phosphoric acid reagent for the visualization of reducing sugars and other glycoconjugates on a thin-layer chromatography plate.
Materials:
-
Diphenylamine
-
Aniline
-
85% Phosphoric acid
-
Acetone
-
Developed and dried TLC plate
Procedure:
-
Reagent Preparation:
-
In a fume hood, dissolve 4 g of diphenylamine and 4 ml of aniline in 200 ml of acetone.
-
Slowly and carefully add 20 ml of 85% phosphoric acid to the solution while stirring.
-
Store the reagent in a brown bottle to protect it from light. The reagent is stable for several months when stored properly.
-
-
TLC Plate Staining:
-
Ensure the developed TLC plate is completely dry and free of mobile phase solvent.
-
The reagent can be applied by either spraying or dipping. Dipping is often preferred for a more uniform application.
-
Dipping Method: Hold the TLC plate with tweezers and briefly dip it into the reagent solution. Remove the plate and let the excess reagent drip off onto a paper towel.
-
Spraying Method: Place the TLC plate in a fume hood and spray the reagent evenly from a distance of about 30 cm until the plate is wet.
-
-
Color Development:
-
After applying the reagent, allow the acetone to evaporate completely.
-
Heat the plate on a hot plate or in an oven at 85-120°C for 5-15 minutes.[1][3]
-
Observe the plate for the appearance of colored spots. Different types of sugars will produce different colors, for example, 1,4-aldohexose oligosaccharides typically appear as blue spots.[3]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible | 1. The compound of interest is not a reducing sugar or glycoconjugate. 2. The concentration of the compound is too low. 3. Insufficient heating (temperature or time). | 1. Use a different, more general TLC stain (e.g., potassium permanganate or p-anisaldehyde). 2. Spot a higher concentration of the sample on the TLC plate. 3. Increase the heating temperature or time within the recommended range. |
| High background color | 1. Over-application of the staining reagent. 2. Excessive heating. 3. Contaminated TLC plate or solvents. | 1. Apply the stain more sparingly, especially when spraying. 2. Reduce the heating time or temperature. 3. Use fresh, high-purity solvents and new TLC plates. |
| Inconsistent or streaky spots | 1. The TLC plate was not completely dry before staining. 2. Uneven application of the staining reagent. | 1. Ensure all mobile phase has evaporated from the plate before applying the stain. 2. Use the dipping method for more even reagent application. |
| Spot color is unexpected or faint | 1. The reagent has degraded. 2. The specific sugar produces a different color with this reagent. | 1. Prepare a fresh batch of the staining reagent. 2. Consult literature for the expected color of your specific compound with this stain. |
Experimental Workflow
References
Catalyst deactivation and regeneration of aniline phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalysts in aniline synthesis, particularly focusing on deactivation and regeneration processes. While the term "aniline phosphate" may refer to the salt of aniline and phosphoric acid, in a catalytic context, it most likely pertains to phosphorus-containing compounds used as dopants or promoters for catalysts in aniline production.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for aniline synthesis via nitrobenzene hydrogenation?
A1: The most prevalent catalysts for industrial aniline production are supported metal catalysts. These include palladium (e.g., on alumina, carbon, or graphite), platinum, nickel (e.g., Raney nickel), and copper-based catalysts.[1][2][3][4] The choice of catalyst and support material is crucial for activity, selectivity, and catalyst lifespan.
Q2: What is the role of phosphorus-containing compounds in aniline synthesis catalysts?
A2: Phosphorus compounds, such as phosphoric acid (H₃PO₄), its acids (H₃PO₃, H₃PO₂), or their alkali metal salts, can be used to "dope" or promote noble metal catalysts like palladium on a graphite support.[5] This doping can influence the catalyst's activity and stability.
Q3: What are the primary causes of catalyst deactivation in this process?
A3: Catalyst deactivation in nitrobenzene hydrogenation can occur through several mechanisms:
-
Poisoning: Strong chemisorption of impurities from the feed, or byproducts, onto the active sites.[6]
-
Coking/Fouling: Deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface, blocking pores and active sites.[6]
-
Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[3]
-
Oxidation: Oxidation of the active metal, for instance, palladium nanoparticles, can lead to deactivation.[3]
-
Leaching: Dissolution of the active metal or support material into the reaction medium, a known issue with some nickel catalysts.[2]
Q4: How long can a catalyst typically be used before regeneration is required?
A4: The operational lifetime of a catalyst before needing regeneration can vary significantly depending on the catalyst type, operating conditions, and purity of reactants. For some industrial processes, the catalyst lifetime can be in the range of 500 to 600 hours.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Decreased Nitrobenzene Conversion | 1. Catalyst deactivation (poisoning, coking, sintering). 2. Insufficient hydrogen pressure or flow. 3. Low reaction temperature. 4. Feed impurities. | 1. Initiate catalyst regeneration protocol. 2. Verify and adjust hydrogen supply. 3. Check and increase reactor temperature to the specified range. 4. Analyze nitrobenzene feed for potential poisons. |
| Reduced Selectivity to Aniline (Increased Byproducts) | 1. Change in active site morphology due to sintering. 2. High reaction temperature promoting over-hydrogenation. 3. Incorrect hydrogen-to-nitrobenzene ratio. | 1. Consider catalyst regeneration or replacement. 2. Optimize and potentially lower the reaction temperature.[8][9] 3. Adjust the molar flow ratio of hydrogen to nitrobenzene.[8][9] |
| Increased Pressure Drop Across the Reactor | 1. Catalyst bed fouling with carbon deposits or byproducts. 2. Catalyst particle attrition or crushing. | 1. Initiate a regeneration cycle to burn off deposits. 2. If regeneration is ineffective, the catalyst may need to be unloaded and screened. |
| Complete Loss of Catalytic Activity | 1. Severe poisoning of the catalyst. 2. Catastrophic sintering due to a thermal runaway event. 3. Loss of active metal through leaching. | 1. Attempt a full regeneration procedure. 2. If activity is not restored, the catalyst will need to be replaced. 3. Analyze the reaction product for traces of the leached metal. |
Catalyst Performance and Regeneration Data
The following tables summarize quantitative data related to catalyst performance and the effects of regeneration.
Table 1: Catalyst Performance Before and After Regeneration
| Catalyst | Operating Hours Before Regeneration | Aniline in Product (Before) | Nitrobenzene in Product (Before) | Aniline in Product (After) | Nitrobenzene in Product (After) | Reference |
| 0.025% Pd, 0.05% Rh on Graphite | 4195 | 98.2% | 1.6% | 99.4% | 0.4% | [10] |
Table 2: Typical Regeneration Conditions
| Catalyst System | Regeneration Step | Temperature | Duration | Atmosphere | Reference |
| Pd on Graphite | 1. Steam Treatment | 350-440°C | 1-3 hours | Steam | [5][10] |
| 2. Oxidation | 350-440°C | 1-4 hours | Nitrogen/Air Mixture | [5][10] | |
| 3. Nitrogen Purge | 350-440°C | - | Nitrogen | [5][10] | |
| 4. Re-activation | 200-350°C | - | Hydrogen | [5][10] |
Experimental Protocols
Protocol 1: In-Situ Catalyst Regeneration (Gas Phase)
This protocol is based on the regeneration of a noble metal catalyst on a non-combustible support like graphite.[5][10]
Objective: To restore the activity of a deactivated catalyst within the hydrogenation reactor.
Materials and Equipment:
-
Hydrogenation reactor containing the deactivated catalyst.
-
Sources of steam, nitrogen, air, and hydrogen.
-
Temperature and pressure control systems for the reactor.
-
Gas flow controllers.
Procedure:
-
Shutdown and Purge: Stop the nitrobenzene feed to the reactor. Purge the system with nitrogen to remove any residual organic vapors.
-
Heating: Increase the reactor temperature to the regeneration range of 350-440°C.
-
Steam Treatment: Introduce steam into the reactor for a period of 1 to 3 hours. This step helps to remove carbonaceous deposits.
-
Oxidation: Stop the steam flow and introduce a mixture of nitrogen and air (or just air) over the catalyst bed for 1 to 4 hours. This will burn off more resistant coke deposits. Caution: This step is exothermic and requires careful temperature control. This method is not suitable for activated carbon supports, which can combust.[10]
-
Nitrogen Purge: After the oxidation step, purge the reactor again with nitrogen to remove all traces of oxygen.
-
Re-activation (Reduction): Lower the reactor temperature to 200-350°C. Introduce hydrogen gas to re-reduce the oxidized metal sites and activate the catalyst.
-
Restart: Once the re-activation is complete, the catalyst is ready for the re-introduction of the nitrobenzene feed.
Visualizations
Catalyst Deactivation Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. deactivation-of-postcombustion-catalysts-a-review - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5304525A - Catalyst for the preparation of aniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ucj.org.ua [ucj.org.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ucj.org.ua [ucj.org.ua]
Technical Support Center: Analytical Techniques for Monitoring Aniline Phosphate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aniline phosphate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the progress of an this compound reaction?
A1: The most common techniques for monitoring this compound reactions include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) are also employed for real-time monitoring and detailed structural analysis.
Q2: How do I choose the best analytical technique for my specific this compound reaction?
A2: The choice of technique depends on several factors:
-
HPLC: Ideal for quantitative analysis of reaction components (reactants, products, intermediates) over time, especially for complex mixtures.
-
NMR: Provides detailed structural information and can be used for quantitative analysis without the need for calibration curves for each component, making it excellent for mechanistic studies.[1][2] ³¹P NMR is particularly useful for directly monitoring the formation of the phosphate product.[1][2][3][4]
-
UV-Vis: A simple and rapid method for kinetic studies if the reactants or products have a distinct chromophore that changes during the reaction.[5][6]
-
FTIR: Well-suited for in-situ, real-time reaction monitoring by tracking changes in vibrational bands corresponding to specific functional groups (e.g., P-O, N-H bonds).[7][8][9]
-
MS: Provides high sensitivity and specificity for identifying reaction products and byproducts, especially when coupled with a separation technique like HPLC or GC.
Q3: What are the key differences between HPLC and GC for analyzing aniline derivatives?
A3: The primary difference lies in the mobile phase and the volatility of the analytes. HPLC uses a liquid mobile phase and is suitable for a wide range of compounds, including non-volatile and thermally sensitive molecules like many this compound derivatives.[6][10] GC uses a gas mobile phase and is best for volatile and thermally stable compounds. For this compound reactions, HPLC is generally the more appropriate technique.[6][10]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the column; active sites on the stationary phase. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Add a modifier (e.g., triethylamine) to the mobile phase to block active sites.- Use a different column with a more inert stationary phase.[11] |
| Peak Fronting | Sample overload; sample solvent stronger than the mobile phase. | - Dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent.[11] |
| Shifting Retention Times | Inconsistent mobile phase composition; temperature fluctuations; column degradation. | - Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a constant temperature.- Flush the column or replace it if it's old or has been exposed to harsh conditions.[11] |
| Ghost Peaks | Contamination in the mobile phase, injector, or column; carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.- Run a blank gradient to identify the source of contamination.[11] |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | - Reverse flush the column (if recommended by the manufacturer).- Replace the guard column or inline filter.- Systematically check for blockages by disconnecting components.[11][12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause | Solution |
| Poor Signal-to-Noise Ratio | Low sample concentration; insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans. |
| Broad Peaks | Sample inhomogeneity; presence of paramagnetic impurities; chemical exchange. | - Ensure the sample is fully dissolved and free of solids.- Filter the sample.- Adjust the temperature to affect the rate of chemical exchange. |
| Inaccurate Integration in ³¹P NMR | Uneven Nuclear Overhauser Effect (NOE) enhancement; long relaxation times (T1). | - Use inverse-gated decoupling to suppress NOE.- Ensure a sufficient relaxation delay between scans (typically 5x the longest T1).[3] |
| Chemical Shift Variations in ³¹P NMR | Sensitivity to pH, solvent, and counter-ions. | - Maintain consistent pH and ionic strength in your samples by using a buffer.- Use a consistent solvent system.[13] |
Quantitative Data Presentation
The following table summarizes typical performance characteristics of various analytical techniques for the analysis of aniline. These values can serve as a general guideline for method selection and development for this compound reaction monitoring.
| Technique | Parameter | Typical Value for Aniline | References |
| HPLC-UV | Linearity Range | 0.5 - 60 µg/mL | [14] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL (with pre-concentration) | [1] | |
| Limit of Quantification (LOQ) | 0.0778 - 0.2073 µg/mL | [14][15] | |
| HPLC-Fluorescence | Linearity Range | 0 - 800 ppb (with derivatization) | [2] |
| Recovery | 90.0 - 103.9% | [2] | |
| GC-MS | Linearity Range | 0.5 - 20 µg/mL | [14] |
| Limit of Detection (LOD) | 1.5 µg/kg (in soil matrix) | [14] |
Experimental Protocols
Protocol 1: Monitoring this compound Reaction by HPLC-UV
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase or a solvent that stops the reaction).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 4.8) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both aniline and the this compound product have significant absorbance (e.g., 230 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the aniline reactant and the this compound product based on their retention times (determined by injecting standards).
-
Integrate the peak areas of the reactant and product at each time point.
-
Plot the concentration (or peak area) of the reactant and product as a function of time to determine the reaction kinetics.
-
Protocol 2: In-situ Reaction Monitoring by ³¹P NMR Spectroscopy
-
Sample Preparation:
-
Prepare the reaction mixture directly in an NMR tube using a deuterated solvent that is compatible with the reaction.
-
Ensure all reactants are fully dissolved.
-
-
NMR Acquisition:
-
Use a spectrometer equipped with a phosphorus probe.
-
Acquire a ³¹P NMR spectrum of the reaction mixture at time zero.
-
Set up a series of acquisitions at regular time intervals to monitor the reaction progress.
-
Use proton decoupling to simplify the spectra. For quantitative results, consider using inverse-gated decoupling.[3]
-
-
Data Analysis:
-
Identify the resonance signals for the phosphorus-containing starting material and the this compound product.
-
Integrate the signals at each time point.
-
The relative integrals of the starting material and product signals can be used to determine the reaction conversion over time.
-
Visualizations
Caption: General experimental workflow for monitoring this compound reactions.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. eu.idtdna.com [eu.idtdna.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Phosphorus NMR and its application to metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitivity-Enhanced 13 C-NMR Spectroscopy for Monitoring Multisite Phosphorylation at Physiological Temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Characterizing Aniline Phosphate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and physicochemical properties of active pharmaceutical ingredients and key intermediates is paramount. Aniline phosphate, a salt formed from aniline and phosphoric acid, serves as a valuable model system for studying intermolecular interactions and crystal packing. This guide provides a comparative overview of various analytical techniques for the characterization of this compound, with a primary focus on single-crystal X-ray diffraction.
The precise determination of the three-dimensional atomic arrangement in a crystalline solid is exclusively achievable through single-crystal X-ray diffraction. This technique provides unequivocal structural information, including bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding. While other analytical methods offer valuable insights into different aspects of the material's properties, they do not provide the definitive structural elucidation of X-ray crystallography.
Unambiguous Structure Determination with X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a detailed three-dimensional model of the electron density within the crystal, and from this, the precise arrangement of atoms. This technique is indispensable for understanding structure-property relationships, identifying polymorphs, and ensuring the intellectual property of new crystalline forms.
A Comparative Look at Analytical Techniques
While X-ray crystallography provides the ultimate structural characterization, a comprehensive understanding of a material like this compound often requires a multi-technique approach. The following table compares the type of information that can be obtained from X-ray crystallography with other common analytical methods.
| Analytical Technique | Information Obtained | Sample Requirements | Destructive? | Remarks |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, unit cell dimensions, space group, hydrogen bonding network, absolute configuration. | Single crystal of sufficient size and quality (typically 0.1-0.5 mm). | No | Provides the most complete and unambiguous structural information. |
| Powder X-ray Diffraction (PXRD) | Crystal system, unit cell parameters (less precise than single crystal), phase purity, polymorphism screening. | Crystalline powder. | No | Useful for routine identification and quality control. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., N-H, P-O, aromatic C-H), information on hydrogen bonding.[1] | Solid or liquid. | No | A rapid and simple method for qualitative analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of specific nuclei (¹H, ¹³C, ³¹P), molecular connectivity, and dynamics in solution.[2][3][4][5] | Soluble sample. | No | Provides detailed information about the molecular structure in the solution state. |
| Thermal Analysis (DSC/TGA) | Melting point, decomposition temperature, phase transitions, thermal stability.[6] | Solid or liquid. | Yes | Essential for understanding the material's behavior at different temperatures. |
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
The following protocol provides a generalized methodology for the characterization of this compound single crystals.
1. Crystal Growth:
-
Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, water, or a mixture thereof) at room temperature is a common method.
-
Alternative methods include slow cooling of a saturated solution or vapor diffusion.
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
4. Data Processing and Structure Solution:
-
The collected diffraction data are integrated and corrected for various factors (e.g., Lorentz and polarization effects).
-
The crystal system and space group are determined from the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods.
5. Structure Refinement:
-
The atomic positions and displacement parameters are refined against the experimental data using least-squares methods.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final structural model is validated using various crystallographic criteria.
Visualizing the Workflow
The following diagram illustrates the key steps involved in the characterization of this compound using single-crystal X-ray crystallography.
References
Efficacy of Aniline Phosphate in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals and industrial chemicals. The efficacy of reactions and the bioavailability of aniline-based active pharmaceutical ingredients (APIs) are critically dependent on their solubility and stability in various solvent systems. The formation of aniline salts, such as aniline phosphate, is a common strategy to modulate these properties. This guide provides a comparative overview of the efficacy of this compound in different solvent systems, supported by experimental principles and data interpretation.
Comparison of Aniline and Its Salts in Various Solvents
The solubility of aniline and its salts is governed by the principle of "like dissolves like," as well as the acidic or basic nature of the solvent and the salt itself. Aniline, as a weak base, exhibits low solubility in water but is readily soluble in many organic solvents.[1] The formation of a salt, such as this compound or aniline hydrochloride, significantly alters its polarity and, consequently, its solubility profile.
| Compound | Water | Alcohols (Methanol, Ethanol) | Aprotic Polar Solvents (DMSO, DMF, Acetonitrile) | Nonpolar Organic Solvents (Toluene, Hexane) |
| Aniline | Sparingly soluble[2] | Soluble | Soluble | Soluble |
| Aniline Hydrochloride | Highly soluble[3][4] | Soluble[5] | Generally soluble | Insoluble |
| This compound (Predicted) | Expected to be soluble | Expected to be soluble | Expected to have moderate to good solubility | Expected to be insoluble |
Experimental Protocols
To quantitatively assess the efficacy of this compound in different solvent systems, a standardized experimental approach is crucial. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF, acetonitrile)
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.[6][7][8]
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
Protocol 2: Comparative Stability Study
This protocol describes a method to compare the stability of this compound in different solvents over time.
Objective: To assess the degradation of this compound in various solvents under specific storage conditions.
Materials:
-
This compound solutions of known concentration in different solvents
-
HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)
-
Environmental chamber or oven
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of this compound in the selected solvents at a known concentration.
-
Aliquot the solutions into sealed vials to minimize solvent evaporation.
-
Store the vials under controlled conditions (e.g., elevated temperature, exposure to light) to accelerate degradation.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
Analyze the samples by HPLC-DAD or HPLC-MS to determine the concentration of the remaining this compound and to identify any degradation products.
-
Plot the concentration of this compound as a function of time for each solvent to determine the degradation kinetics.
Visualizing Key Processes
Logical Workflow for Solvent System Selection
The selection of an appropriate solvent system is a critical step in drug development and chemical synthesis. The following diagram illustrates a logical workflow for this process.
References
- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. garudachem.com [garudachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Aniline and its Phosphate Salts in Catalytic Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of aniline and its phosphate salts in key organic transformations, specifically focusing on imine formation and the Pictet-Spengler reaction. While direct and extensive kinetic studies on pre-formed aniline phosphate catalysts are not widely documented, this guide draws parallels from research on aniline as a nucleophilic catalyst and Brønsted acid catalysis, where anilinium phosphate acts as the catalytic species. This comparison offers valuable insights for reaction optimization and catalyst selection in synthetic and medicinal chemistry.
Performance Comparison: Aniline vs. Anilinium Phosphate Catalysis
The catalytic activity of aniline and its phosphate salt (anilinium phosphate) differs significantly based on the reaction mechanism they promote. Aniline typically acts as a nucleophilic catalyst, particularly in imine formation, while anilinium phosphate serves as a Brønsted acid catalyst, crucial for reactions like the Pictet-Spengler cyclization.
Table 1: Comparative Kinetic Data for Imine Formation
The following table summarizes representative kinetic data for the formation of an imine from benzaldehyde and benzylamine, comparing the uncatalyzed reaction with catalysis by aniline and a generic Brønsted acid (as a proxy for anilinium phosphate).
| Catalyst | Catalyst Loading (mol%) | Rate Constant (k, M⁻¹s⁻¹) | Reaction Order in Aldehyde | Reaction Order in Amine | Reference |
| None (Uncatalyzed) | 0 | 1.2 x 10⁻⁵ | 1 | 1 | Hypothetical |
| Aniline | 10 | 3.5 x 10⁻³ | 1 | 1 | [1] |
| p-Toluidine | 10 | 4.8 x 10⁻³ | 1 | 1 | [1] |
| p-Anisidine | 10 | 5.2 x 10⁻³ | 1 | 1 | [1] |
| Brønsted Acid (TFA) | 10 | 8.1 x 10⁻³ | 1 | 1 | Hypothetical |
Note: Data for aniline derivatives are based on existing studies, while the uncatalyzed and Brønsted acid data are representative values for comparison.
Table 2: Comparative Data for the Pictet-Spengler Reaction
This table presents a comparison of catalyst performance in the Pictet-Spengler reaction between tryptamine and benzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| None (Thermal) | 0 | 48 | 20 | - | Hypothetical |
| Trifluoroacetic Acid (TFA) | 20 | 12 | 85 | 70:30 | [2][3] |
| Chiral Phosphoric Acid (e.g., TRIP) | 10 | 24 | 95 | 95:5 (90% ee) | [4] |
| Anilinium Phosphate (Hypothetical) | 20 | 18 | 80 | 65:35 | - |
Note: Data for anilinium phosphate is hypothetical, based on the expected performance of a mild Brønsted acid catalyst.
Experimental Protocols
Kinetic Analysis of Aniline-Catalyzed Imine Formation
Objective: To determine the rate constant and reaction order for the aniline-catalyzed formation of N-benzylidenebenzylamine.
Materials:
-
Benzaldehyde (freshly distilled)
-
Benzylamine (freshly distilled)
-
Aniline (catalyst, freshly distilled)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
NMR tubes
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of benzaldehyde, benzylamine, aniline, and the internal standard in anhydrous acetonitrile of known concentrations.
-
Reaction Setup: In a typical experiment, a vial is charged with the stock solution of benzaldehyde (e.g., 0.1 M final concentration) and the internal standard in acetonitrile.
-
Initiation of Reaction: The reaction is initiated by adding the stock solutions of benzylamine (e.g., 0.1 M final concentration) and aniline (e.g., 0.01 M final concentration). The total volume is adjusted with acetonitrile.
-
Monitoring the Reaction: Aliquots of the reaction mixture are taken at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Quenching: Each aliquot is immediately quenched, for example, by dilution with a suitable solvent or by the addition of a reducing agent like sodium borohydride to convert the imine to a stable amine.
-
Analysis: The quenched samples are analyzed by GC-MS or HPLC to determine the concentration of the imine product and the remaining benzaldehyde by comparing their peak areas to that of the internal standard.
-
Data Analysis: The concentration of the product is plotted against time. The initial rate is determined from the slope of this curve at t=0. To determine the reaction order, the experiment is repeated with varying initial concentrations of benzaldehyde, benzylamine, and aniline, and the effect on the initial rate is observed.
Catalytic Mechanisms and Visualizations
Aniline-Catalyzed Imine Formation
Aniline acts as a nucleophilic catalyst in imine formation. It first reacts with the aldehyde to form a protonated Schiff base (anilinium imine), which is more electrophilic than the starting aldehyde. This intermediate then readily undergoes transimination with the primary amine to afford the final imine product and regenerate the aniline catalyst.[5]
Caption: Catalytic cycle of aniline-catalyzed imine formation.
Anilinium Phosphate-Catalyzed Pictet-Spengler Reaction
In the Pictet-Spengler reaction, anilinium phosphate acts as a Brønsted acid. The proton from the anilinium ion activates the aldehyde carbonyl group, facilitating the formation of a Schiff base with the tryptamine derivative. The acid then protonates the imine, leading to the formation of an electrophilic iminium ion, which undergoes intramolecular electrophilic aromatic substitution to form the tetrahydro-β-carboline product.
Caption: Anilinium phosphate-catalyzed Pictet-Spengler reaction.
References
- 1. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Aniline Phosphate vs. Phosphoric Acid in Catalytic Reactions: A Comparative Guide
In the realm of organic synthesis, Brønsted acids are indispensable catalysts for a myriad of transformations. Among these, phosphoric acid and its derivatives have garnered significant attention. This guide provides a comparative analysis of the catalytic performance of aniline phosphate and phosphoric acid, with a focus on their application in the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs), compounds of significant pharmacological interest.
Due to a lack of direct comparative studies in the available literature featuring this compound as a catalyst, this guide will utilize ammonium dihydrogen phosphate as a proxy for anilinium phosphate in the Biginelli reaction. This salt of ammonia and phosphoric acid serves as a relevant conceptual analog, providing insight into the potential catalytic activity of an amine-phosphate salt.
Performance in the Biginelli Reaction: A Comparative Analysis
The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. The catalytic efficiency of phosphoric acid and ammonium dihydrogen phosphate in this reaction is summarized below.
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Time (h) | Yield (%) | Reference |
| Phosphoric Acid | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 6 | 91 | [1] |
| Phosphoric Acid | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 6 | 95 | [1] |
| Phosphoric Acid | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 6 | 92 | [1] |
| Ammonium Dihydrogen Phosphate | m-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | 2 | 92 | [2] |
| Ammonium Dihydrogen Phosphate | p-Methoxybenzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | 2 | 94 | [2] |
| Ammonium Dihydrogen Phosphate | Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | 2 | 90 | [2] |
| Ammonium Dihydrogen Phosphate | o-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | 2 | 88 | [2] |
Key Observations:
-
Both phosphoric acid and ammonium dihydrogen phosphate are effective catalysts for the Biginelli reaction, affording high yields of the desired dihydropyrimidinone products.[1][2]
-
Ammonium dihydrogen phosphate appears to facilitate the reaction in a significantly shorter time (2 hours) compared to phosphoric acid (6 hours) under the described conditions.[1][2]
-
It is important to note that the reactions with ammonium dihydrogen phosphate utilized thiourea, while those with phosphoric acid used urea. This difference in reactants may also influence the reaction rate and yield.
Experimental Protocols
General Procedure for Phosphoric Acid Catalyzed Biginelli Reaction
A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and 20 mol% of phosphoric acid in ethanol (10 mL) is refluxed for 6 hours.[1] The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from ethanol.
General Procedure for Ammonium Dihydrogen Phosphate Catalyzed Biginelli Reaction
A mixture of the substituted benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and ammonium dihydrogen phosphate as the catalyst is stirred in ethanol for 2 hours.[2] The solid product that forms is collected by filtration, washed with water, and then dried.[2]
Reaction Mechanism and Workflow
The Biginelli reaction is generally believed to proceed through an acid-catalyzed mechanism involving the formation of an N-acyliminium ion intermediate.
The experimental workflow for a typical Biginelli reaction is straightforward, involving the mixing of reactants and catalyst, heating, and subsequent product isolation.
Conclusion
Both phosphoric acid and ammonium dihydrogen phosphate serve as effective catalysts for the Biginelli synthesis of dihydropyrimidinones. While direct comparative data for this compound is currently unavailable, the performance of ammonium dihydrogen phosphate suggests that anilinium salts of phosphoric acid could be viable and potentially highly efficient catalysts for this transformation. The milder nature and potentially faster reaction times observed with ammonium dihydrogen phosphate warrant further investigation into this compound and other amine-based phosphate catalysts for this and other acid-catalyzed reactions. Researchers and drug development professionals are encouraged to consider these accessible and efficient catalytic systems for the synthesis of diverse compound libraries.
References
A Spectroscopic Comparison of Aniline Phosphate and Its Precursors: Aniline and Phosphoric Acid
This guide provides a detailed spectroscopic comparison of aniline phosphate with its precursors, aniline and phosphoric acid. The analysis is based on Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and protocols.
Comparative Spectroscopic Data
The formation of this compound from aniline and phosphoric acid results in significant changes in their respective spectroscopic signatures. The protonation of the aniline nitrogen to form the anilinium cation and the presence of the phosphate anion introduce new characteristic spectral features.
FT-IR Spectroscopic Data
The FT-IR spectrum of this compound exhibits characteristic bands from both the anilinium cation and the phosphate anion, distinguishing it from its precursors.
| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C=C Ring Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | P-O / O-P-O Vibrations (cm⁻¹) |
| Aniline | 3433, 3355 (asymmetric & symmetric)[1] | ~3032[1] | ~1605[1] | ~1292[2] | - |
| Phosphoric Acid | - | - | - | - | Broad bands for P=O, P-OH |
| This compound | Broad band ~3000-2800 (NH₃⁺ stretch) | ~3000-3100 | ~1600-1450 | ~1292 (shifted)[2] | 957, 742, 616, 535, 473[2] |
NMR Spectroscopic Data
NMR spectroscopy, particularly ¹H, ¹³C, and ³¹P nuclei, provides distinct chemical shifts for aniline, phosphoric acid, and this compound.
¹H NMR Chemical Shifts (δ, ppm)
| Compound | -NH₂/-NH₃⁺ Protons | Aromatic Protons |
| Aniline (in CDCl₃) | ~3.54 (broad s, 2H)[3] | ~6.59-7.13 (m, 5H)[3] |
| Phosphoric Acid (85% in H₂O) | - | - |
| This compound (Anilinium ion) | Downfield shift to ~7-8 (broad s, 3H) | Downfield shift of ortho/para protons |
¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-N Carbon | Aromatic Carbons |
| Aniline (in CDCl₃) | ~146.6[3] | ~115.2, 118.6, 129.4[3] |
| Phosphoric Acid | - | - |
| This compound (Anilinium ion) | Upfield shift | Downfield shift of ortho/para carbons |
³¹P NMR Chemical Shifts (δ, ppm)
| Compound | ³¹P Chemical Shift (relative to 85% H₃PO₄) |
| Aniline | - |
| Phosphoric Acid (85%) | 0 |
| This compound | Expected in the organic phosphate region |
UV-Vis Spectroscopic Data
The electronic transitions of aniline are sensitive to protonation, leading to a noticeable shift in its UV-Vis absorption spectrum upon forming this compound.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Notes |
| Aniline | ~230, ~280 | - | The 230 nm band is more intense. |
| Phosphoric Acid | - | - | Does not absorb in the UV-Vis range. |
| This compound | Hypsochromic shift (blue shift) to shorter wavelengths | - | The lone pair on nitrogen is no longer in conjugation with the benzene ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
FT-IR Spectroscopy
-
Sample Preparation: Solid samples of this compound, aniline (as a salt like aniline hydrochloride for solid-phase measurement), and a suitable solid phosphate salt (e.g., sodium phosphate) can be prepared as KBr pellets. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Liquid aniline can be analyzed as a thin film between two NaCl or KBr plates.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet (or empty salt plates) is recorded and automatically subtracted from the sample spectrum.
NMR Spectroscopy
-
Sample Preparation:
-
¹H and ¹³C NMR: Samples of aniline and this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). A typical concentration is 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.5-0.7 mL of solvent.
-
³¹P NMR: Phosphoric acid and this compound samples are dissolved in a suitable solvent (e.g., D₂O). 85% phosphoric acid is used as an external standard and is assigned a chemical shift of 0 ppm.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
³¹P NMR: A proton-decoupled experiment is common. The spectral width should be set to cover the expected range for phosphate compounds.
-
UV-Vis Spectroscopy
-
Sample Preparation: Solutions of aniline and this compound are prepared in a transparent solvent (e.g., water, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for the most intense absorption band. Phosphoric acid does not absorb in the typical UV-Vis range and is used as part of the solvent system for this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (e.g., 200-400 nm). A baseline spectrum of the solvent in a matched cuvette is first recorded and subtracted from the sample spectrum.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the chemical relationship between the compounds and a general workflow for their spectroscopic analysis.
Caption: Formation of this compound from its precursors.
Caption: General workflow for spectroscopic comparison.
References
Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors
A deep dive into the application of aniline derivatives as potent kinase inhibitors, offering a comparative analysis against alternative therapies and a look at the potential of aniline phosphate prodrugs. This guide is intended for researchers, scientists, and drug development professionals.
The aniline scaffold, a cornerstone in medicinal chemistry, has given rise to a powerful class of therapeutic agents: aniline-based kinase inhibitors. These small molecules have revolutionized the treatment of various cancers by targeting the ATP-binding site of kinases, crucial enzymes in cellular signaling pathways that, when dysregulated, can drive tumor growth. This guide provides a comprehensive review of recent advances in the application of aniline-containing compounds, primarily focusing on 4-anilinoquinazolines and 4-anilinoquinolines as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.
We present a comparative analysis of the efficacy of these inhibitors, supported by quantitative data, and detail the experimental protocols for their evaluation. Furthermore, we explore the therapeutic landscape by comparing these small molecule inhibitors with alternative strategies, including monoclonal antibodies. The potential of this compound salts and prodrugs to enhance drug delivery and bioavailability is also discussed, offering a forward-looking perspective on the evolving role of aniline derivatives in medicine.
Performance Comparison of Aniline-Based Kinase Inhibitors
Aniline derivatives, particularly the 4-anilinoquinazoline and 4-anilinoquinoline cores, have been extensively developed as Tyrosine Kinase Inhibitors (TKIs). Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The lower the IC50 value, the more potent the inhibitor.
EGFR Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer (NSCLC). The following table summarizes the in vitro potency of several prominent 4-anilinoquinazoline-based EGFR inhibitors against both wild-type and mutant forms of the EGFR kinase.
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| Gefitinib | EGFR (Wild-Type) | 3.22 - 38.9 | A431, A549 | [1] |
| EGFR (L858R mutant) | 6.6 | HCC827 | [2] | |
| Erlotinib | EGFR (Wild-Type) | 2.6 - 33.25 | - | [3][4] |
| Lapatinib | EGFR (Wild-Type) | 27.06 | - | [1] |
| Compound 13 | EGFR (Wild-Type) | 5.06 | - | [1] |
| Compound 22 | EGFR (Wild-Type) | 40.7 | - | [1] |
| Compound 24 | EGFR (Wild-Type) | 27 | A549, A431 | [1] |
| EGFR (T790M mutant) | 9.2 | NCI-H1975 | [1] | |
| F-MPG | EGFR | 5.3 | HCC827 | [5] |
| OH-MPG | EGFR | 2.0 | HCC827 | [5] |
| Compound 7i | EGFR | 17.32 | A549, HT-29, MCF-7 | [4] |
Src Tyrosine Kinase Inhibitors
Src is a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis. Several aniline-based compounds have demonstrated potent inhibition of Src kinase.
| Compound Class | Key Features | Potency | Reference |
| 4-Anilino-7-thienyl-3-quinolinecarbonitriles | Substitution of the thiophene ring with a water-solubilizing group | Potent inhibition of Src kinase activity | [2] |
| 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles | Surveyed various aniline substituents and water-solubilizing groups | Identified potent Src inhibitors | [6] |
| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Systematic SAR study on pyridine and quinolinecarbonitrile core | Lead compound showed potent in vitro and in vivo activity | [7] |
| 4-Aminobenzodioxole quinazolines | High affinity and specificity for the c-Src tyrosine kinase domain | Excellent potency and selectivity | [8] |
Comparison with Alternative Therapies
Aniline-based TKIs represent a significant advancement in targeted cancer therapy. However, they are not the only therapeutic modality available. Monoclonal antibodies (mAbs) that target the extracellular domain of receptor tyrosine kinases like EGFR offer an alternative mechanism of action.
| Feature | Aniline-Based TKIs (e.g., Gefitinib) | Monoclonal Antibodies (e.g., Cetuximab) |
| Target | Intracellular ATP-binding site of the kinase domain. | Extracellular domain of the receptor. |
| Mechanism | Competitively inhibits ATP binding, blocking downstream signaling. | Blocks ligand binding, preventing receptor activation and can induce antibody-dependent cell-mediated cytotoxicity (ADCC).[9] |
| Administration | Oral.[10] | Intravenous. |
| Efficacy in EGFR-mutant NSCLC | Generally more effective in patients with activating EGFR mutations.[11] | Less effective in patients with activating EGFR mutations compared to TKIs.[11] |
| Overall Survival (OS) in advanced NSCLC (Indirect Comparison) | Less advantage in OS compared to cetuximab-based therapy in a meta-analysis.[7] | Showed a significant advantage in OS over gefitinib in an indirect comparison.[7] |
| Adverse Events | Generally lower incidence of grade 3/4 adverse events.[7] | Higher incidence of grade 3/4 adverse events.[7] |
The Potential of this compound Formulations
While aniline derivatives have shown great promise, challenges such as poor aqueous solubility can limit their bioavailability. The formation of phosphate salts or the development of phosphate prodrugs are two strategies to overcome these limitations.
-
This compound Salts: Salification with phosphoric acid can significantly enhance the aqueous solubility of a drug, making it more suitable for parenteral administration.[12] The solubility of these salts is, however, pH-dependent.[13]
-
This compound Prodrugs: A phosphate group can be attached to the parent aniline-containing drug. This prodrug is designed to be cleaved in vivo by enzymes like alkaline phosphatase, releasing the active drug.[14] This approach can improve both solubility and membrane permeability.[12] The efficiency of this conversion is a critical factor for the prodrug's success.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (EGFR)
This assay determines the IC50 value of a compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µl of the test compound dilution or DMSO (for control).
-
Add 2 µl of EGFR enzyme solution (concentration determined by titration).
-
Add 2 µl of a substrate/ATP mixture. The final ATP concentration should be close to the Km value for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
To convert ADP to ATP and generate a luminescent signal, add 10 µl of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[15]
Synthesis of a 4-Anilinoquinazoline Derivative (Gefitinib analog)
The synthesis of 4-anilinoquinazolines typically involves a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
3-Ethynylaniline
-
Isopropanol
Procedure:
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline and 3-ethynylaniline in isopropanol.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired 4-anilinoquinazoline derivative.[16]
In Vivo Tumor Xenograft Model (NSCLC)
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
NSCLC cell line (e.g., HCC827, which has an EGFR mutation)
-
Matrigel
-
Test compound formulated for administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to assess target inhibition).[5][17]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cells is essential for understanding the mechanism of action of these inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by Anilinoquinazolines.
Caption: Src Kinase Signaling and Inhibition by Anilinoquinolines.
Caption: Experimental Workflow for Aniline-Based Kinase Inhibitor Development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crownbio.com [crownbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indirect comparison of the efficacy and safety of gefitinib and cetuximab-based therapy in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of EGFR Monoclonal Antibodies in the Management of Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization [cytoscape.org]
- 10. youtube.com [youtube.com]
- 11. Differential effects of gefitinib and cetuximab on non-small-cell lung cancers bearing epidermal growth factor receptor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com.cn [promega.com.cn]
- 16. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
